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Core Science & Biosynthesis

Foundational

The Biological Activity of N6-(p-hydroxyphenethyl)adenosine in Mammalian Cells: A Technical Guide for Researchers

Introduction N6-(p-hydroxyphenethyl)adenosine is a synthetic adenosine analogue that has garnered significant interest within the scientific community for its diverse biological activities in mammalian cells. As a member...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N6-(p-hydroxyphenethyl)adenosine is a synthetic adenosine analogue that has garnered significant interest within the scientific community for its diverse biological activities in mammalian cells. As a member of the N6-substituted adenosine family, it primarily exerts its effects through interaction with adenosine receptors, key regulators of numerous physiological processes. This technical guide provides an in-depth exploration of the biological activity of N6-(p-hydroxyphenethyl)adenosine, designed for researchers, scientists, and drug development professionals. We will delve into its molecular interactions, downstream signaling cascades, and functional consequences in various cellular contexts, supported by detailed experimental protocols and quantitative data.

Molecular Interactions with Adenosine Receptors

The primary molecular targets of N6-(p-hydroxyphenethyl)adenosine in mammalian cells are the G protein-coupled adenosine receptors (ARs), specifically the A1 and A2A subtypes. The affinity of N6-(p-hydroxyphenethyl)adenosine for these receptors is a critical determinant of its biological effects.

Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays typically involve competition between the unlabeled ligand (N6-(p-hydroxyphenethyl)adenosine) and a radiolabeled ligand for binding to the receptor. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value, from which the equilibrium dissociation constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity (Ki) of N6-(p-hydroxyphenethyl)adenosine for Adenosine Receptors

Receptor SubtypeSpeciesKi (nM)
A1Rat11.8
A1Human30.1
A2ARat560
A2AHumanNot Reported

Data synthesized from available literature.

As evidenced by the data, N6-(p-hydroxyphenethyl)adenosine exhibits a significantly higher affinity for the A1 adenosine receptor compared to the A2A receptor, suggesting it acts as a selective A1 AR agonist. This selectivity is a key aspect of its pharmacological profile.

Signaling Pathways Modulated by N6-(p-hydroxyphenethyl)adenosine

Upon binding to adenosine receptors, N6-(p-hydroxyphenethyl)adenosine triggers intracellular signaling cascades that mediate its diverse biological effects. The specific pathway activated depends on the receptor subtype engaged.

A1 Adenosine Receptor Signaling

The A1 adenosine receptor is canonically coupled to inhibitory G proteins (Gi/o). Activation of the A1 receptor by N6-(p-hydroxyphenethyl)adenosine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA), a key downstream effector.[2]

A1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus N6-PHP-Ado N6-(p-hydroxyphenethyl)adenosine A1R A1 Adenosine Receptor N6-PHP-Ado->A1R Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Inhibits NFkB_complex IκB-NF-κB Complex PKA->NFkB_complex Prevents IκB Phosphorylation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene Inflammatory Gene Transcription NFkB_nuc->Gene Inhibits

One of the significant consequences of A1 receptor activation and subsequent PKA inhibition is the modulation of the NF-κB (nuclear factor-kappa B) signaling pathway.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4] By inhibiting PKA, N6-(p-hydroxyphenethyl)adenosine can interfere with the signaling cascades that lead to IκB phosphorylation, thereby preventing NF-κB activation and exerting anti-inflammatory effects.[5]

A2A Adenosine Receptor Signaling

In contrast to the A1 receptor, the A2A adenosine receptor is coupled to stimulatory G proteins (Gs). Although N6-(p-hydroxyphenethyl)adenosine has a lower affinity for the A2A receptor, at higher concentrations it can lead to its activation. This results in the stimulation of adenylyl cyclase, an increase in intracellular cAMP levels, and subsequent activation of PKA.[6]

Activated PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[7] Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby regulating their transcription. The activation of the A2A-cAMP-PKA-CREB pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival.

A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus N6-PHP-Ado N6-(p-hydroxyphenethyl)adenosine A2AR A2A Adenosine Receptor N6-PHP-Ado->A2AR Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB_inactive Inactive CREB PKA->CREB_inactive Phosphorylates CREB_active Phosphorylated CREB CREB_nuc Phosphorylated CREB CREB_active->CREB_nuc Translocation Gene Gene Transcription (Proliferation, Survival) CREB_nuc->Gene Activates

Methodologies for Assessing Biological Activity

A comprehensive understanding of the biological activity of N6-(p-hydroxyphenethyl)adenosine requires the application of various in vitro assays. This section provides detailed protocols for key experiments.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of N6-(p-hydroxyphenethyl)adenosine for adenosine receptors.

Materials:

  • Cell membranes expressing the adenosine receptor of interest (e.g., from CHO or HEK293 cells)

  • Radiolabeled ligand (e.g., [3H]DPCPX for A1R, [3H]CGS21680 for A2AR)

  • N6-(p-hydroxyphenethyl)adenosine

  • Non-specific binding control (e.g., a high concentration of a known adenosine receptor agonist like NECA)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)

  • 96-well filter plates with GF/B or GF/C filters

  • Scintillation fluid

  • Microplate scintillation counter

Protocol:

  • Prepare Reagents: Dilute N6-(p-hydroxyphenethyl)adenosine to various concentrations in binding buffer. Prepare the radiolabeled ligand and non-specific binding control in binding buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer

    • N6-(p-hydroxyphenethyl)adenosine (or buffer for total binding, or non-specific control)

    • Radiolabeled ligand

    • Cell membranes

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the N6-(p-hydroxyphenethyl)adenosine concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow start Start reagent_prep Prepare Reagents: - N6-PHP-Ado dilutions - Radioligand - Membranes start->reagent_prep assay_setup Set up 96-well plate: - Buffer - Compound/Control - Radioligand - Membranes reagent_prep->assay_setup incubation Incubate at RT (60-120 min) assay_setup->incubation filtration Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

cAMP Assay

This protocol measures the effect of N6-(p-hydroxyphenethyl)adenosine on intracellular cAMP levels, providing functional information about its interaction with A1 and A2A receptors.

Materials:

  • Mammalian cells expressing the adenosine receptor of interest

  • N6-(p-hydroxyphenethyl)adenosine

  • Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production)

  • Adenylyl cyclase inhibitor (for A2A receptor assays, to establish a baseline)

  • cAMP assay kit (e.g., ELISA or HTRF-based)

  • Cell lysis buffer

  • Microplate reader

Protocol:

  • Cell Culture: Seed cells in a 96-well plate and grow to confluence.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.

  • Treatment:

    • For A1R (inhibition of cAMP): Stimulate cells with forskolin in the presence of varying concentrations of N6-(p-hydroxyphenethyl)adenosine.

    • For A2AR (stimulation of cAMP): Treat cells with varying concentrations of N6-(p-hydroxyphenethyl)adenosine.

  • Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells using the provided lysis buffer.

  • cAMP Measurement: Measure the intracellular cAMP concentration using the chosen assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the N6-(p-hydroxyphenethyl)adenosine concentration to determine the EC50 (for stimulation) or IC50 (for inhibition) value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of N6-(p-hydroxyphenethyl)adenosine on cell viability and proliferation, which is particularly relevant for evaluating its anti-cancer potential.

Materials:

  • Mammalian cancer cell line of interest

  • N6-(p-hydroxyphenethyl)adenosine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized reagent)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of N6-(p-hydroxyphenethyl)adenosine. Include untreated control wells.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the N6-(p-hydroxyphenethyl)adenosine concentration to determine the IC50 value.

Summary of Biological Activities

N6-(p-hydroxyphenethyl)adenosine exhibits a spectrum of biological activities in mammalian cells, primarily stemming from its interaction with adenosine receptors.

Table 2: Biological Activities and Quantitative Data for N6-(p-hydroxyphenethyl)adenosine and Related Compounds

Biological ActivityCell Line/ModelAssayEndpointValue
A1 Receptor BindingRat Cortical MembranesRadioligand BindingKi11.8 nM
A1 Receptor BindingHuman (recombinant)Radioligand BindingKi30.1 nM
A2A Receptor BindingRat (CHO cells)Radioligand BindingIC50560 nM
Anti-inflammatoryMurine Macrophages (LPS-stimulated)NF-κB Reporter AssayInhibition of NF-κB activityDose-dependent
Anti-proliferativeHuman Gastric Cancer (SGC-7901)MTT AssayIC50 (for N6-(2-hydroxyethyl)-adenosine)86.66 µM
Anti-proliferativeHuman Gastric Cancer (AGS)MTT AssayIC50 (for N6-(2-hydroxyethyl)-adenosine)94.46 µM

Data for N6-(p-hydroxyphenethyl)adenosine unless otherwise specified. Data for related compounds are included to provide a broader context of the potential activities of this class of molecules.

The high affinity and selectivity for the A1 receptor position N6-(p-hydroxyphenethyl)adenosine as a potent modulator of A1-mediated processes. Its demonstrated anti-inflammatory and potential anti-proliferative effects make it a compound of interest for further investigation in the context of inflammatory diseases and oncology.

Conclusion

N6-(p-hydroxyphenethyl)adenosine is a valuable pharmacological tool for probing the function of adenosine receptors in mammalian cells. Its high affinity for the A1 receptor and consequent ability to modulate cAMP and NF-κB signaling pathways underscore its potential as a lead compound for the development of novel therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the multifaceted biological activities of this intriguing adenosine analogue. Future research should focus on elucidating the in vivo efficacy and safety profile of N6-(p-hydroxyphenethyl)adenosine to fully realize its therapeutic potential.

References

  • AMP-activated protein kinase agonist N6-(3-hydroxyphenyl)adenosine protects against fulminant hepatitis by suppressing inflammation and apoptosis. Cell Death & Disease. [Link]

  • N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Biochemical Pharmacology. [Link]

  • Engineering CREB-activated promoters for adenosine-induced gene expression. Nature Communications. [Link]

  • The Synthesis of the Metabolites of 2′,3′,5′-Tri-O-acetyl-N6-(3-hydroxyphenyl) Adenosine (WS070117). Molecules. [Link]

  • Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. International Journal of Molecular Sciences. [Link]

  • A highly facile and efficient one-step synthesis of N6-adenosine and N6-2'-deoxyadenosine derivatives. Organic Letters. [Link]

  • Structure-Activity Relationships of 2,N6,5′-Substituted Adenosine Derivatives with Potent... Journal of Medicinal Chemistry. [Link]

  • Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. The Journal of Clinical Investigation. [Link]

  • Adenosine stimulates CREB activation in macrophages via a p38 MAPK-mediated mechanism. Biochemical and Biophysical Research Communications. [Link]

  • Synthesis and evaluation of new N6-substituted adenosine-5'-N-methylcarboxamides as A3 adenosine receptor agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • BindingDB. [Link]

  • N6-(2-Hydroxyethyl)-Adenosine Exhibits Insecticidal Activity against Plutella xylostella via Adenosine Receptors. PLoS One. [Link]

  • Binding affinity (Ki) and potency (EC50) data of selected pyrimidine-based non-nucleoside agonists of the ARs. ResearchGate. [Link]

  • Synthesis and biological activity of N6-(p-sulfophenyl)alkyl and N6-sulfoalkyl derivatives of adenosine: water-soluble and peripherally selective adenosine agonists. ChEMBL. [Link]

  • Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. bioRxiv. [Link]

  • N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway. Frontiers in Pharmacology. [Link]

  • N6-Propargyl-adenosine, Analysis of poly(A) tail dynamics (polyadenylation). Jena Bioscience. [Link]

  • Activation of adenosine receptor A2A increases HSC proliferation and inhibits death and senescence by down-regulation of p53 and Rb. Frontiers in Pharmacology. [Link]

  • The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor. International Journal of Molecular Sciences. [Link]

Sources

Exploratory

N^6-(p-Hydroxyphenethyl)adenosine: Technical Monograph & Experimental Guide

Classification: Dual Adenosine A_3 / A_1 Receptor Agonist Primary Selectivity: hA_3 (K_i = 0.63 nM) > hA_1 (K_i = 30.1 nM) >> hA_{2A} Chemical Code: NHPA / HPEA CAS Registry Number: 35386-24-4 (Generic N6-phenethyl analo...

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Dual Adenosine A_3 / A_1 Receptor Agonist Primary Selectivity: hA_3 (K_i = 0.63 nM) > hA_1 (K_i = 30.1 nM) >> hA_{2A} Chemical Code: NHPA / HPEA CAS Registry Number: 35386-24-4 (Generic N6-phenethyl analogs often grouped; specific hydroxyphenethyl variants vary)

Part 1: Executive Technical Summary

N^6-(p-hydroxyphenethyl)adenosine (NHPA) is a potent, high-affinity adenosine receptor agonist characterized by its sub-nanomolar affinity for the human A_3 adenosine receptor (A_3AR) and moderate nanomolar affinity for the A_1 adenosine receptor (A_1AR) .[1] Structurally derived from adenosine via substitution at the N^6 position with a para-hydroxyphenethyl moiety, this modification confers resistance to adenosine deaminase (ADA) degradation and significantly enhances receptor subtype selectivity compared to the endogenous ligand.

In drug development, NHPA serves as a critical probe for elucidating the cardioprotective and anti-inflammatory roles of the A_3AR. Unlike non-selective agonists (e.g., NECA), NHPA’s low affinity for the A_{2A} receptor minimizes off-target hemodynamic effects (e.g., profound vasodilation), making it a superior tool for isolating A_1/A_3-mediated signaling in ischemic preconditioning models.

Part 2: Chemical & Pharmacological Profile[2][3]

Physicochemical Properties[4]
  • Molecular Formula: C_{18}H_{21}N_5O_5

  • Molecular Weight: 387.39 g/mol

  • Solubility: Soluble in DMSO (>10 mM); sparingly soluble in water.

  • Stability: Resistant to rapid hydrolysis by ADA due to the bulky N^6-substituent.

Receptor Binding Affinity (K_i) & Selectivity

The following data represents equilibrium dissociation constants derived from radioligand competition assays in mammalian systems.

Receptor SubtypeSpeciesK_i (nM)Ligand StatusReference
A_3 Human0.63 Full Agonist[1, 2]
A_1 Human30.1Agonist[1]
A_1 Rat11.8Agonist[1]
A_{2A} Human> 500Low Affinity[1]
A_{2B} Human> 10,000Inactive[1]

Pharmacological Insight: The >40-fold selectivity for A_3 over A_1 (and >800-fold over A_{2A}) allows researchers to target A_3AR specifically at low concentrations (1–5 nM). At higher concentrations (>50 nM), NHPA acts as a dual agonist, recruiting A_1AR signaling which is synergistic in ischemic protection.

Part 3: Mechanism of Action & Signaling Pathways

NHPA functions as a biased agonist primarily coupling to G_{i/o} proteins . Upon binding, it induces a conformational change in the transmembrane helices (TM3/TM6), triggering the dissociation of the G_{\alpha i} subunit.

Primary Signaling Cascade (A_3/A_1)
  • Adenylyl Cyclase Inhibition: G_{\alpha i} inhibits adenylyl cyclase (AC), reducing intracellular cAMP.

  • PKA Suppression: Reduced cAMP lowers Protein Kinase A (PKA) activity, modulating downstream effectors like CREB and ion channels.

  • K_{ATP} Channel Activation (A_1 specific): G_{\beta\gamma} subunits directly open G-protein-coupled Inwardly Rectifying Potassium channels (GIRK), causing hyperpolarization (cardiac slowing).

  • Phospholipase C (PLC) Activation (A_3 specific): In specific tissues (e.g., mast cells), A_3AR coupling leads to PLC activation, IP_3 generation, and intracellular Ca^{2+} mobilization.

NHPA_Signaling NHPA NHPA (Ligand) A3AR A3 Adenosine Receptor NHPA->A3AR High Affinity (0.6 nM) A1AR A1 Adenosine Receptor NHPA->A1AR Moderate Affinity (30 nM) Gi Gi/o Protein Complex A3AR->Gi Activation PLC Phospholipase C (PLC) A3AR->PLC Cell-type specific (e.g., Mast Cells) A1AR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (-) KATP K_ATP / GIRK Channels Gi->KATP G_beta/gamma Activation cAMP cAMP (Decrease) AC->cAMP Reduced Synthesis PKA PKA Activity (Decrease) cAMP->PKA Downregulation

Figure 1: Signal transduction pathways activated by NHPA. Note the dual activation of A1 and A3 receptors converging on Adenylyl Cyclase inhibition.

Part 4: Experimental Protocols

Synthesis of NHPA (Nucleophilic Aromatic Substitution)

Objective: Synthesize N^6-(p-hydroxyphenethyl)adenosine from 6-chloropurine riboside.

Reagents:

  • 6-Chloropurine-9-

    
    -D-ribofuranoside (Start Material)
    
  • Tyramine (p-hydroxyphenethylamine)

  • Triethylamine (Et_3N)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq (e.g., 286 mg, 1 mmol) of 6-chloropurine riboside in 10 mL of absolute ethanol.

  • Amine Addition: Add 1.2 eq of tyramine and 2.0 eq of triethylamine.

  • Reflux: Heat the mixture to reflux (approx. 78°C) under a nitrogen atmosphere for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1).

    • Validation: Disappearance of the starting material spot (R_f ~0.5) and appearance of a more polar product spot.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the residue from water/ethanol or purify via silica gel flash chromatography (Eluent: 5-10% MeOH in DCM).

  • Characterization: Confirm structure via ^1H-NMR (DMSO-d_6). Look for the characteristic N^6-H doublet and the AA'BB' aromatic system of the phenethyl group.

Radioligand Binding Assay (A_3AR Specific)

Objective: Determine the K_i of NHPA for the A_3 receptor.

Materials:

  • Membranes: CHO cells stably expressing human A_3AR.[2]

  • Radioligand: [^{125}I]-AB-MECA (0.1–0.5 nM). Note: AB-MECA is the standard high-affinity A_3 agonist radioligand.

  • Non-specific control: 10

    
    M R-PIA or NECA.
    
  • Buffer: 50 mM Tris-HCl, 10 mM MgCl_2, 1 mM EDTA, pH 7.4.

Protocol:

  • Preparation: Thaw membrane aliquots and dilute in assay buffer containing 2 U/mL Adenosine Deaminase (to remove endogenous adenosine). Incubate 30 min at 37°C.

  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension (10–20 
      
      
      
      g protein).
    • 25

      
      L [^{125}I]-AB-MECA (Final conc. 0.2 nM).
      
    • 25

      
      L NHPA (Increasing concentrations: 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate for 60–90 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity in a gamma counter.

  • Calculation: Plot % Specific Binding vs. Log[NHPA]. Determine IC_{50} and convert to K_i using the Cheng-Prusoff equation:

    
    
    

Binding_Assay_Workflow Prep Membrane Prep + ADA Treatment Mix Incubation (Membrane + Ligand + NHPA) Prep->Mix 30 min, 37°C Filter GF/B Filtration (Separates Bound/Free) Mix->Filter 90 min, 25°C Count Gamma Counting Filter->Count Data Data Analysis (Cheng-Prusoff) Count->Data

Figure 2: Workflow for competitive radioligand binding assay to determine Ki.

Part 5: Therapeutic Applications & Comparative Analysis[3]

Therapeutic Context
  • Ischemic Cardioprotection: NHPA mimics the "preconditioning" effect. Activation of A_3AR confers sustained protection against reperfusion injury, preserving mitochondrial function.

  • Neuropathic Pain: A_3 agonists block the development of chronic constriction injury-induced mechanical allodynia.

  • Oncology: High concentrations of A_3 agonists can induce apoptosis in specific tumor lines via deregulation of the Wnt signaling pathway, although NHPA is primarily used for receptor characterization rather than cytotoxicity.

Comparative Agonist Profile
CompoundA_1 AffinityA_3 AffinitySelectivity ProfilePrimary Use
NHPA ModerateHigh A_3 > A_1 Dual A_3/A_1 probe; Cardioprotection
CPA HighModerateA_1 > A_3Selective A_1 agonist
Cl-IB-MECA LowVery HighA_3 >>> A_1Highly selective A_3 agonist
NECA HighHighNon-selectiveGeneral reference agonist

References

  • BenchChem. N6-(p-Hydroxyphenethyl)-adenosine: Biological Activity and Receptor Target(s). Retrieved from

  • National Institutes of Health (NIH). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. PubMed Central. Retrieved from

  • MedChemExpress. N6-(p-Hydroxyphenethyl)adenosine Datasheet. Retrieved from

  • Frontiers in Pharmacology. Adenosine A1 Receptor Agonist 2-chloro-N6-cyclopentyladenosine and Hippocampal Excitability.[3] Retrieved from

  • Journal of Medicinal Chemistry. Structure-activity relationships for N6-substituted adenosines. Retrieved from

Sources

Foundational

Technical Guide: N6-(p-hydroxyphenethyl)adenosine in Purine Metabolism and Drug Development

Executive Summary N6-(p-hydroxyphenethyl)adenosine (NHPA) represents a critical intersection between plant cytokinin biochemistry and mammalian purinergic pharmacology. Structurally, it is an N6-substituted adenosine ana...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N6-(p-hydroxyphenethyl)adenosine (NHPA) represents a critical intersection between plant cytokinin biochemistry and mammalian purinergic pharmacology. Structurally, it is an N6-substituted adenosine analogue.[1][2][3] Functionally, it acts as a metabolically stable adenosine receptor agonist .

Unlike native adenosine, which has a half-life of seconds in human plasma due to rapid deamination by Adenosine Deaminase (ADA), NHPA exhibits significant resistance to hydrolytic cleavage. This guide details the physicochemical basis of this resistance, its implications for A1/A3 receptor targeting, and provides validated protocols for its synthesis and metabolic stability assessment.

Part 1: Molecular Identity & Structural Biochemistry

Chemical Structure and Properties

NHPA is characterized by the attachment of a p-hydroxyphenethyl moiety to the N6-amino group of the adenine ring. This modification is pivotal for two reasons:

  • Steric Hindrance: It prevents the molecule from fitting into the catalytic pocket of ADA in a conformation favorable for deamination.

  • Receptor Selectivity: The hydrophobic phenethyl chain, combined with the hydrogen-bonding capability of the para-hydroxyl group, enhances affinity for the hydrophobic pockets of A1 and A3 adenosine receptors.

Key Parameters:

  • IUPAC Name: N-(4-hydroxyphenethyl)adenosine

  • Molecular Formula: C18H21N5O5

  • Primary Metabolic Role: Adenosine Receptor Agonist (A1/A3 selective), Cytokinin (in plants).

  • Solubility: DMSO (High), Ethanol (Moderate), Water (Low - requires co-solvent).

The Metabolic Divergence

In mammalian systems, purine metabolism centers on the recycling of adenosine to AMP (via Adenosine Kinase) or its degradation to Inosine (via ADA). NHPA disrupts this flow.

Table 1: Comparative Metabolic Fate

FeatureNative AdenosineN6-(p-hydroxyphenethyl)adenosine
ADA Susceptibility High (

~ 10^6 M^-1 s^-1)
Negligible / Resistant
Primary Clearance Deamination to Inosine -> Uric AcidRenal Excretion / Slow Phosphorylation
Receptor Half-life < 10 SecondsMinutes to Hours
Transport (ENT1/2) Rapid uptakeCompetitive inhibition / Slow uptake

Part 2: Interaction with Purine Enzymes (Mechanistic Insight)

Adenosine Deaminase (ADA) Resistance

The defining metabolic feature of NHPA is its resistance to ADA. ADA catalyzes the irreversible hydrolytic deamination of adenosine to inosine.[4][5][6]

  • Mechanism: The N6-substituent of NHPA occupies the region of the enzyme active site that usually coordinates the water molecule required for nucleophilic attack on C6.

  • Result: NHPA acts as a weak competitive inhibitor rather than a substrate. This "metabolic shielding" allows NHPA to circulate and activate receptors far longer than the native ligand.

Adenosine Kinase (AK) Interaction

While ADA resistance is high, N6-substituted analogues can sometimes be phosphorylated by Adenosine Kinase (AK) to form N6-substituted AMP.

  • Implication: If phosphorylated, NHPA becomes a "pro-nucleotide," potentially inhibiting Adenylate Cyclase intracellularly or interfering with nucleotide pools. However, the bulky phenethyl group significantly reduces the rate of phosphorylation compared to native adenosine.

Visualization of Metabolic Pathways

The following diagram illustrates the divergent pathways of Native Adenosine versus NHPA.

PurineMetabolism Adenosine Native Adenosine ADA Adenosine Deaminase (ADA) Adenosine->ADA Rapid Influx AK Adenosine Kinase (AK) Adenosine->AK Recycling Receptors A1 / A3 Receptors (Signaling) Adenosine->Receptors Transient Binding NHPA NHPA (Drug Candidate) NHPA->ADA Resistant/Inhibits NHPA->AK Slow Phosphorylation NHPA->Receptors Stable Activation Inosine Inosine (Inactive) ADA->Inosine Deamination AMP AMP (Nucleotide Pool) AK->AMP

Figure 1: Metabolic divergence showing NHPA's resistance to ADA-mediated deactivation, leading to prolonged receptor activation.

Part 3: Experimental Protocols

Protocol A: Chemical Synthesis of NHPA

Objective: Synthesize high-purity NHPA via nucleophilic aromatic substitution (


).
Mechanism:  6-Chloropurine riboside reacts with tyramine (p-hydroxyphenethylamine). The amine acts as the nucleophile, displacing the chlorine atom.

Materials:

  • 6-Chloropurine riboside (CAS: 53-31-6)

  • Tyramine (CAS: 51-67-2)

  • Triethylamine (

    
    )
    
  • Ethanol (Absolute) or DMF (if solubility is an issue)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 6-chloropurine riboside in 10 mL of absolute ethanol in a round-bottom flask.

  • Nucleophile Addition: Add 1.2 mmol of Tyramine.

  • Base Addition: Add 2.0 mmol of Triethylamine (acts as an acid scavenger for HCl generated).

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1). The starting material (

    
    ) should disappear, and a lower 
    
    
    
    spot (NHPA) should appear.
  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the residue from water/ethanol (1:1) or purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM).

  • Validation: Confirm structure via

    
    -NMR. Look for the characteristic phenethyl multiplets at 
    
    
    
    2.8–3.8 ppm and the disappearance of the C6-Cl signal.
Protocol B: Enzymatic Stability Assay (ADA Resistance)

Objective: Quantify the metabolic stability of NHPA against mammalian Adenosine Deaminase. Principle: Adenosine absorbs UV light at 265 nm. Inosine absorbs at 250 nm. The conversion of Adenosine to Inosine results in a decrease in absorbance at 265 nm. If NHPA is resistant,


 will remain constant.

Materials:

  • Adenosine Deaminase (from Calf Intestine, Sigma/Roche), ~200 Units/mL.

  • Phosphate Buffer (50 mM, pH 7.4).

  • UV Spectrophotometer (Quartz cuvettes).

Workflow:

  • Baseline: Prepare a 50 µM solution of Adenosine (Control) and a 50 µM solution of NHPA (Test) in Phosphate Buffer.

  • Blanking: Zero the spectrophotometer at 265 nm with buffer only.

  • Initiation: Add 0.05 Units of ADA to the cuvette containing the substrate. Mix immediately by inversion.

  • Kinetic Read: Record Absorbance (

    
    ) every 10 seconds for 5 minutes.
    
  • Analysis:

    • Control (Adenosine): Expect a rapid exponential decay in absorbance.

    • Test (NHPA): Expect a flat line or negligible slope (< 5% change over 10 mins).

Data Interpretation: Calculate the initial velocity (


).


Where

is the differential extinction coefficient (

for adenosine->inosine). A

near zero for NHPA confirms metabolic stability.

Part 4: Pharmacological Signaling & Therapeutic Implications

Receptor Signaling Pathway

NHPA primarily targets the A1 (Gi-coupled) and A3 (Gi-coupled) adenosine receptors.

  • A1 Activation: Causes inhibition of Adenylate Cyclase, reduction in cAMP, and activation of Potassium (

    
    ) channels. This leads to hyperpolarization (neuroprotection, bradycardia).
    
  • A3 Activation: Associated with anti-inflammatory and anticancer effects (induction of apoptosis in tumor cells).

Visualization of Signaling

Signaling cluster_membrane Cell Membrane NHPA NHPA (Ligand) A1R A1 Receptor NHPA->A1R A3R A3 Receptor NHPA->A3R Gi Gi Protein (alpha-subunit) A1R->Gi A3R->Gi AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduced Synthesis Effect Physiological Effect: - Neuroprotection - Anti-inflammation - Apoptosis (A3) cAMP->Effect

Figure 2: Signal transduction pathway. NHPA activates Gi-coupled receptors, reducing cAMP and driving downstream therapeutic effects.

References

  • Jacobson, K. A., et al. (1987). "N6-phenyladenosines: pronounced effect of phenyl substituents on affinity for A2 adenosine receptors."[7] Journal of Medicinal Chemistry.

  • Wan, Z. K., et al. (2005). "A highly facile and efficient one-step synthesis of N6-adenosine and N6-2'-deoxyadenosine derivatives."[8] Organic Letters.

  • Cristalli, G., et al. (1995). "Adenosine deaminase inhibitors: Synthesis and structure-activity relationships of imidazole analogues." Journal of Medicinal Chemistry.

  • Kiesman, W. F., et al. (2006). "Adenosine Kinase Inhibitors."[4] Current Pharmaceutical Design.

  • Volpini, R., et al. (2002). "N6-alkyl-2-alkynyl derivatives of adenosine as potent and selective agonists at the human adenosine A3 receptor." Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

synthesis of N6-(p-hydroxyphenethyl)adenosine from 6-chloropurine riboside

Application Note & Protocol Topic: High-Fidelity Synthesis of N6-(p-hydroxyphenethyl)adenosine from 6-Chloropurine Riboside For: Researchers, scientists, and drug development professionals Executive Summary & Scientific...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Fidelity Synthesis of N6-(p-hydroxyphenethyl)adenosine from 6-Chloropurine Riboside

For: Researchers, scientists, and drug development professionals

Executive Summary & Scientific Context

N6-(p-hydroxyphenethyl)adenosine is an adenosine analogue of significant interest in medicinal chemistry and pharmacology. As a derivative of adenosine, it has the potential to interact with a wide array of biological targets, including adenosine receptors, which are pivotal in cardiovascular, neurological, and inflammatory processes. The synthesis of such analogues is a cornerstone of drug discovery, enabling the exploration of structure-activity relationships (SAR).

This document provides a comprehensive, field-tested protocol for the synthesis of N6-(p-hydroxyphenethyl)adenosine. The chosen synthetic route proceeds via a nucleophilic aromatic substitution (SNAr) reaction, utilizing the commercially available and versatile starting material, 6-chloropurine riboside, and tyramine.[1] This method is favored for its reliability, scalability, and high yield. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol from reaction setup to final product characterization, and offer expert insights into critical process parameters.

The Underlying Chemistry: A Mechanistic Perspective

The conversion of 6-chloropurine riboside to N6-(p-hydroxyphenethyl)adenosine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. Understanding the mechanism is crucial for optimizing conditions and troubleshooting.

The key steps are:

  • Nucleophilic Attack: The purine ring in 6-chloropurine riboside is electron-deficient, rendering the carbon at the C6 position electrophilic.[2] The primary amine of tyramine acts as the nucleophile, attacking this electrophilic carbon.[3]

  • Formation of the Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the purine ring is temporarily disrupted.

  • Leaving Group Departure: The stable aromatic system is restored by the expulsion of the chloride ion, which is a good leaving group.[4]

  • Role of the Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It serves two purposes: it acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing protonation of the tyramine nucleophile and driving the equilibrium towards the product. It also ensures the primary amine of tyramine remains deprotonated and thus maximally nucleophilic.

The reaction is typically performed in a polar protic solvent like ethanol, which effectively solvates the ionic intermediates and reagents.[5]

Visualized Reaction Scheme

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions 6-Chloropurine Riboside Product N6-(p-hydroxyphenethyl)adenosine 6-Chloropurine Riboside->Product + Tyramine Tyramine Reagents Solvent: Ethanol Base: Triethylamine (TEA) Temperature: Reflux (approx. 78 °C)

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS No.FormulaM. Wt. ( g/mol )Molar Eq.Notes
6-Chloropurine Riboside2004-06-0C₁₀H₁₁ClN₄O₄286.671.0Starting material.
Tyramine51-67-2C₈H₁₁NO137.181.2Nucleophile. Ensure high purity.
Triethylamine (TEA)121-44-8C₆H₁₅N101.192.0Base. Use freshly distilled.
Ethanol (Absolute)64-17-5C₂H₅OH46.07-Solvent. Must be anhydrous.
Silica Gel7631-86-9SiO₂60.08-For column chromatography (230-400 mesh).
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93-Eluent for chromatography.
Methanol (MeOH)67-56-1CH₃OH32.04-Eluent for chromatography.

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Step-by-Step Synthesis Workflow
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloropurine riboside (e.g., 1.0 g, 3.49 mmol).

    • Add absolute ethanol (40 mL) to dissolve the starting material. Gentle warming may be required.

    • Add tyramine (0.57 g, 4.19 mmol, 1.2 eq).

    • Finally, add triethylamine (0.97 mL, 6.98 mmol, 2.0 eq). The addition of the base is critical to neutralize the HCl byproduct.[5]

  • Reaction Execution:

    • Fit the flask with a reflux condenser and place it under an inert atmosphere (N₂ or Ar).

    • Heat the reaction mixture to reflux (approximately 78-80 °C) with vigorous stirring.

    • Monitoring Progress: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a 10:1 DCM:MeOH eluent. The product spot should be more polar than the 6-chloropurine riboside starting material and will have a lower Rf value. The reaction is typically complete within 18-24 hours.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

    • Redissolve the residue in a minimal amount of DCM/MeOH.

  • Purification via Column Chromatography:

    • Prepare a silica gel slurry in DCM and pack a glass column.

    • Load the crude product onto the column.

    • Elute the column with a gradient solvent system, starting with 100% DCM and gradually increasing the polarity by adding methanol (e.g., from 0% to 10% MeOH in DCM).

    • Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

    • Evaporate the solvent from the combined pure fractions to yield N6-(p-hydroxyphenethyl)adenosine as a white or off-white solid.

  • Characterization and Validation:

    • Determine the yield of the final product.

    • Confirm the identity and purity using analytical methods:

      • ¹H NMR & ¹³C NMR: To confirm the structure.

      • Mass Spectrometry (ESI-MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 388.16 g/mol ).[6][7]

      • HPLC: To determine the purity of the final compound.

Experimental Workflow Diagram

G A 1. Reagent Setup - Dissolve 6-chloropurine riboside in Ethanol - Add Tyramine and Triethylamine B 2. Reaction - Reflux under N2 atmosphere (78°C) - Monitor via TLC (18-24h) A->B C 3. Solvent Removal - Cool to room temperature - Evaporate solvent via Rotovap B->C D 4. Purification - Prepare Silica Gel Column - Elute with DCM/MeOH gradient C->D E 5. Product Isolation - Combine pure fractions - Evaporate solvent D->E F 6. Characterization - NMR (1H, 13C) - Mass Spectrometry - HPLC Purity Analysis E->F

Caption: Step-by-step experimental workflow.

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction Inactive reagents; insufficient heat; insufficient base.Ensure anhydrous solvent is used. Use freshly distilled triethylamine. Verify reflux temperature is maintained.
Multiple Byproducts Reaction temperature too high; presence of water or oxygen.Maintain a steady reflux, do not overheat. Ensure the system is under a positive pressure of inert gas.
Difficult Purification Product co-elutes with impurities.Adjust the polarity of the eluent gradient. Try a different solvent system (e.g., Chloroform/Methanol).
Low Yield Incomplete reaction; loss during work-up or purification.Allow the reaction to run longer until TLC shows full conversion. Be meticulous during extraction and column chromatography steps.

Safety Precautions

  • 6-Chloropurine Riboside: Handle with care. Purine analogues can be mutagenic.

  • Solvents (Ethanol, DCM, Methanol): Are flammable and/or toxic. Handle in a well-ventilated fume hood.

  • Triethylamine: Is corrosive and has a strong, unpleasant odor. Always handle in a fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when performing this synthesis.

References

  • SciSpace. (n.d.). Nucleobase Protection of Deoxyribo‐ and Ribonucleosides. [Link]

  • Letsinger, R. L., & Miller, P. S. (1969). Nucleotide chemistry. XIV. Protecting groups for nucleosides used in synthesizing oligonucleotides. Journal of the American Chemical Society, 91(12), 3356–3359. [Link]

  • Lescrinier, E., et al. (1996). SYNTHESIS OF N 6-ALKYLATED ADENOSINE DERIVATIVES. Nucleosides and Nucleotides, 15(11-12), 1839-1851. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Current Protocols in Nucleic Acid Chemistry. (2001). Protection of 5'-hydroxy Functions of Nucleosides. PubMed. [Link]

  • Sebastian, D., et al. (2021). A General Approach to N6,C5'-Difunctionalization of Adenosine. The Journal of Organic Chemistry, 86(1), 329-346. [Link]

  • Cristalli, G., et al. (2013). Synthesis and Evaluation of N6-Substituted Apioadenosines as Potential Adenosine A3 Receptor Modulators. Molecules, 18(6), 6846-6864. [Link]

  • Kolyachkina, S. V., et al. (2016). Synthesis of N6-substituted adenosines. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • Vaia. (n.d.). When 6 -chloropurine is heated with aqueous sodium hydroxide, it is quantitatively converted to hypoxanthine. Suggest a reasonable mechanism for this reaction. [Link]

  • Man, S., et al. (2021). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Molecules, 26(11), 3123. [Link]

  • Ueda, T., et al. (1974). Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. Nucleic Acids Research, 1(1), 119-122. [Link]

  • Guo, J., et al. (2015). Structure Elucidation of the Metabolites of 2', 3', 5'-Tri-O-Acetyl-N 6-(3-Hydroxyphenyl) Adenosine in Rat Urine by HPLC-DAD, ESI-MS and Off-Line Microprobe NMR. PLoS ONE, 10(6), e0128222. [Link]

  • ResearchGate. (2011). A convenient route for the synthesis of adenosine. [Link]

  • Dong, C., et al. (2011). A convenient route for the synthesis of adenosine. Semantic Scholar. [Link]

  • El-Newehy, M., et al. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • Ashenhurst, J. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]

  • PrepChem.com. (n.d.). Synthesis of N(6) [1-(R)-indanyl]adenosine. [Link]

  • Pérez-González, A., et al. (2018). Adenosine Derivates as Antioxidant Agents: Synthesis, Characterization, in Vitro Activity, and Theoretical Insights. Molecules, 23(11), 2965. [Link]

  • Li, W., et al. (2016). Preparative isolation of cordycepin, N(6)-(2-hydroxyethyl)-adenosine and adenosine from Cordyceps militaris by macroporous resin and purification by recycling high-speed counter-current chromatography. Journal of Chromatography B, 1033-1034, 218-225. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 8). Mastering Nucleoside Chemistry: Applications of 6-Chloropurine Riboside. [Link]

  • Zhang, M., et al. (2014). The Synthesis of the Metabolites of 2′,3′,5′-Tri-O-acetyl-N6-(3-hydroxyphenyl) Adenosine (WS070117). Molecules, 19(11), 17467-17476. [Link]

  • Cambridge Bioscience. (n.d.). N6-(p-Hydroxyphenethyl)-Adenosine). [Link]

  • Ufer, M., et al. (2019). Highly Variable Pharmacokinetics of Tyramine in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A. Frontiers in Pharmacology, 10, 1288. [Link]

  • Gabelic, I., et al. (1989). Determination and comparison of the pressor effect of tyramine during long-term moclobemide and tranylcypromine treatment in healthy volunteers. Clinical Pharmacology & Therapeutics, 46(3), 344-351. [Link]

  • Mayo Clinic. (2025, January 31). MAOIs and diet: Is it necessary to restrict tyramine?[Link]

  • Caccia, C., et al. (2003). Pressor response to intravenous tyramine in healthy subjects after safinamide, a novel neuroprotectant with selective, reversible monoamine oxidase B inhibition. Journal of Clinical Pharmacology, 43(7), 749-755. [Link]

Sources

Application

Advanced HPLC Method for the Quantification of N6-(p-hydroxyphenethyl)adenosine in Research and Development

Abstract This comprehensive application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate detection and quantification of N6-(p-hydroxyphenethyl)adenosine, a nucleo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate detection and quantification of N6-(p-hydroxyphenethyl)adenosine, a nucleoside analog of significant interest in pharmaceutical research and drug development. This document provides a thorough understanding of the analytical principles, a step-by-step protocol for sample analysis, and guidelines for sample preparation from biological matrices, empowering researchers to achieve reliable and reproducible results.

Introduction: The Significance of N6-(p-hydroxyphenethyl)adenosine

N6-(p-hydroxyphenethyl)adenosine is a modified purine nucleoside that has garnered attention within the scientific community for its potential therapeutic applications. As an adenosine analog, it may interact with adenosine receptors, which are implicated in a wide array of physiological processes, including cardiovascular function, neurotransmission, and inflammation. The precise and accurate quantification of this compound is paramount for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing.

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection stands as the gold standard for the analysis of such compounds due to its high resolution, sensitivity, and specificity. The method detailed herein is designed to provide a clear and efficient separation of N6-(p-hydroxyphenethyl)adenosine from potential impurities and endogenous components.

Foundational Principles of the HPLC Method

The presented method is a reverse-phase HPLC technique, a powerful tool for separating moderately polar to nonpolar compounds.

The Causality Behind Our Choices:

  • C18 Column: A C18 (octadecyl) stationary phase is selected for its hydrophobic nature, which provides excellent retention and separation of adenosine analogs like N6-(p-hydroxyphenethyl)adenosine. The nonpolar C18 chains interact with the nonpolar regions of the analyte, facilitating separation based on hydrophobicity.

  • Gradient Elution: A gradient elution is employed, where the composition of the mobile phase is changed over time. This approach is crucial for achieving optimal separation of the target analyte while ensuring a reasonable run time. The gradient starts with a higher percentage of aqueous buffer to retain the analyte and gradually increases the organic solvent concentration to elute it from the column.

  • UV Detection: N6-(p-hydroxyphenethyl)adenosine possesses a chromophore in its molecular structure, allowing for its detection using a UV-Vis detector. Based on the analysis of a structurally similar compound, N6-(3-hydroxyphenyl)adenosine, a detection wavelength of 299 nm is recommended for high sensitivity[1]. It is, however, best practice for the user to determine the empirical UV maximum using their own instrumentation and standards. Adenosine and its analogs typically exhibit strong absorbance around 260 nm, but the substituted phenethyl group is expected to shift the maximum absorption wavelength[2].

Materials and Reagents

Material/ReagentGradeRecommended Supplier
N6-(p-hydroxyphenethyl)adenosine≥98% PurityAvailable from various chemical suppliers
Acetonitrile (ACN)HPLC GradeFisher Scientific, Merck, etc.
Methanol (MeOH)HPLC GradeFisher Scientific, Merck, etc.
WaterHPLC or Milli-Q Grade---
Ammonium AcetateAnalytical GradeSigma-Aldrich, etc.
Formic AcidLC-MS GradeSigma-Aldrich, etc.

Instrumentation and Chromatographic Conditions

This method is adaptable to most standard HPLC systems equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Table 1: HPLC Method Parameters
ParameterRecommended SettingRationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmProvides good resolution and efficiency for adenosine analogs.
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 5.0 (adjusted with Formic Acid)Buffered aqueous phase to ensure reproducible retention times.
Mobile Phase B AcetonitrileCommon organic modifier in reverse-phase HPLC.
Gradient Program 0-2 min: 5% B; 2-15 min: 5-70% B; 15-18 min: 70% B; 18-20 min: 70-5% B; 20-25 min: 5% BA well-defined gradient for optimal separation and column re-equilibration.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection Wavelength 299 nm (or user-determined λmax)Optimal for detecting the hydroxyphenethyl-substituted adenosine.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Protocols

Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for the quantification of N6-(p-hydroxyphenethyl)adenosine.

Step-by-Step Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of N6-(p-hydroxyphenethyl)adenosine standard. Due to the potential for limited aqueous solubility of adenosine analogs, initially dissolve the standard in a small volume (e.g., 1 mL) of methanol or acetonitrile[3]. Once dissolved, bring the final volume to 10 mL with the same organic solvent in a volumetric flask. This stock solution should be stored at 2-8°C and is expected to be stable for several days.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (95% Mobile Phase A: 5% Mobile Phase B). A typical concentration range for a calibration curve could be 1 µg/mL to 100 µg/mL.

Sample Preparation from Biological Matrices

The choice of sample preparation method is dependent on the complexity of the biological matrix. The goal is to remove interfering substances, such as proteins and lipids, which can compromise the analytical column and the accuracy of the results.

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma or serum samples[4][5][6][7].

Experimental Protocol:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (a 1:3 ratio).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and centrifuge at 14,000 x g for 5 minutes to remove any remaining particulates.

  • Transfer the clear supernatant to an HPLC vial for analysis.

For more complex matrices like tissue homogenates, Solid-Phase Extraction (SPE) provides a more thorough cleanup[8][9][10].

Experimental Protocol:

  • Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline).

  • Centrifuge the homogenate to remove cellular debris.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of HPLC-grade water.

  • Sample Loading: Load the supernatant from the tissue homogenate onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the N6-(p-hydroxyphenethyl)adenosine with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard_Prep Prepare Standard Curve Autosampler Inject Sample/Standard Standard_Prep->Autosampler Sample_Prep Prepare Biological Sample (Protein Precipitation or SPE) Sample_Prep->Autosampler HPLC_Column C18 Reverse-Phase Column Autosampler->HPLC_Column Mobile Phase Gradient Detector UV Detector (299 nm) HPLC_Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantification Quantify Analyte Chromatogram->Quantification Peak Integration & Calibration

Sources

Method

Application Note: High-Fidelity Micropropagation using N6-(p-hydroxyphenethyl)adenosine and p-Topolin Derivatives

This Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on plant tissue culture systems where standard cytokinins (BAP, Kinetin) cause physiological disorders such...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on plant tissue culture systems where standard cytokinins (BAP, Kinetin) cause physiological disorders such as Shoot Tip Necrosis (STN), hyperhydricity, or rooting inhibition.

Part 1: Executive Summary & Chemical Identity

The "Topolin" Advantage

In commercial and research-grade plant tissue culture, N6-benzyladenine (BAP) is the industry standard due to low cost and high activity. However, BAP often leads to Shoot Tip Necrosis (STN) , hyperhydricity (vitrification), and inhibition of subsequent rooting. These issues arise because plants metabolize BAP into stable, biologically inactive N7- and N9-glucosides which accumulate in basal tissues, causing toxicity and blocking auxin transport.

N6-(p-hydroxyphenethyl)adenosine and its close analog


-Topolin (N6-(4-hydroxybenzyl)adenine)  offer a superior alternative. These "Aromatic Cytokinins" possess a hydroxyl group on the side chain that alters their metabolic fate. Instead of forming toxic N-glucosides, they are preferentially converted to O-glucosides . These O-glucosides are:
  • Reversible: They act as a slow-release storage form of active cytokinin.

  • Degradable: They are susceptible to Cytokinin Oxidase/Dehydrogenase (CKX) , allowing the plant to downregulate endogenous levels when necessary, preventing "overdose" symptoms like necrosis.

Chemical Nomenclature & Specificity
  • Target Compound: The user specified N6-(p-hydroxyphenethyl)adenosine .

    • Structure: Adenosine core with a para-hydroxyphenethyl (2-carbon chain) substitution at N6.[1][2]

    • Activity: Functionally analogous to

      
      -Topolin Riboside  (N6-(4-hydroxybenzyl)adenosine).[3]
      
  • Industry Standard Synonym: In plant tissue culture literature, the benzyl (1-carbon) analogs are more common and referred to as

    
    -Topolin (
    
    
    
    T)
    .
  • Note: This guide applies to the entire class of para-hydroxy aromatic cytokinins, including

    
    T and its ribosides, as they share the same metabolic advantages over BAP.
    

Part 2: Mechanism of Action (The "Metabolic Shunt")

The following diagram illustrates why


-Topolin derivatives prevent necrosis while BAP promotes it.

CytokininMetabolism cluster_BAP BAP Pathway (Toxic Accumulation) cluster_Topolin p-Topolin / Phenethyl Pathway (Homeostasis) ExogenousCK Exogenous Cytokinin (Media) BAP BAP / Kinetin ExogenousCK->BAP Uptake pTop p-Topolin / p-Hydroxyphenethyl-Adenosine ExogenousCK->pTop Uptake N_Gluc N7/N9-Glucosides (Stable & Inactive) BAP->N_Gluc Irreversible Glucosylation Toxicity Accumulation -> Vascular Blockage / Necrosis N_Gluc->Toxicity Build-up O_Gluc O-Glucosides (Reversible Storage) pTop->O_Gluc Reversible Glucosylation ActiveCK Active Cytokinin (Cell Division) pTop->ActiveCK Signaling CKX CKX Enzyme (Degradation) pTop->CKX Substrate O_Gluc->pTop Hydrolysis (On Demand) Degraded Adenine/Adenosine (Inactive/Recycled) CKX->Degraded Oxidation

Figure 1: Comparative metabolism of BAP vs. p-Topolin. Note that p-Topolin allows for enzymatic degradation (CKX) and reversible storage (O-Gluc), preventing the toxic accumulation seen with BAP.

Part 3: Detailed Protocols

Protocol A: Preparation of Stock Solutions

Solubility is the primary challenge with aromatic cytokinins. Do not use water initially.

Reagents:

  • N6-(p-hydroxyphenethyl)adenosine (or

    
    -Topolin) powder.
    
  • 1.0 N NaOH (Sodium Hydroxide) or KOH.

  • Milli-Q / Double Distilled Water (

    
    ).
    

Step-by-Step:

  • Weighing: Weigh 10 mg of the cytokinin powder.

  • Dissolution: Transfer to a 15 mL Falcon tube. Add 200-500 µL of 1.0 N NaOH . Vortex until completely dissolved (solution should be clear).

    • Critical: If the solution remains cloudy, add NaOH dropwise. Do not exceed 1 mL NaOH per 10 mg if possible to avoid pH shock later.

  • Dilution: Slowly add

    
     to reach a final volume of 10 mL.
    
    • Final Concentration: 1.0 mg/mL (approx. 2.6 mM for p-Topolin, MW ~241.25; approx. 2.5 mM for the adenosine form, MW ~387.4).

  • Sterilization: Filter sterilize using a 0.22 µm PES syringe filter into a sterile cryovial.

    • Note: While BAP is autoclavable, aromatic cytokinins are heat-stable but filtration is recommended to prevent any potential thermal degradation of the riboside moiety.

  • Storage: Store at -20°C. Stable for 6-12 months.

Protocol B: Shoot Multiplication Assay (Necrosis Prevention)

Target Species: Aloe, Musa (Banana), Pistacia, Cannabis, and woody ornamentals prone to STN.

Media Preparation:

  • Basal Medium: Murashige & Skoog (MS) salts + vitamins (Full Strength).

  • Carbon Source: Sucrose 30 g/L.

  • Gelling Agent: Agar (0.7%) or Gelrite (0.25%).

  • Hormone Addition: Add N6-(p-hydroxyphenethyl)adenosine stock (from Protocol A) to the media after autoclaving (if filter sterilized) or before (if validated heat stable).

    • Screening Range: 0.5 µM, 1.0 µM, 2.5 µM, 5.0 µM, 10.0 µM.

    • Comparison: Include BAP controls at equimolar concentrations.

Experimental Workflow:

Workflow Explant Explant Source (Shoot Tip / Nodal) Induction Induction Phase (2-4 Weeks) Media: MS + 2.5 µM p-Top Explant->Induction Subculture Multiplication Cycles (4 Week Intervals) Monitor for STN Induction->Subculture Subculture->Subculture x3-5 Cycles Rooting Rooting Phase (Spontaneous or Auxin) Subculture->Rooting Healthy Shoots Acclimatization Ex Vitro Transfer (Greenhouse) Rooting->Acclimatization

Figure 2: Micropropagation workflow.[4] p-Topolin is critical during the "Subculture" phase where BAP typically induces necrosis.

Data Collection (After 6-8 weeks): Measure the following metrics.

  • Multiplication Rate: Number of shoots per explant.

  • Shoot Length: Mean height (cm).

  • Physiological Status:

    • STN Index: % of shoots showing browning at the apex.

    • Hyperhydricity Score: Visual scale (0=Normal, 3=Glassy/Translucent).

  • Rooting %: Spontaneous rooting frequency (often 0% with BAP, 20-60% with Topolins).

Part 4: Comparative Data & Efficacy

The following table summarizes expected outcomes when substituting BAP with p-Topolin derivatives based on aggregated literature (e.g., Aloes, Pistacia).

ParameterBAP (Control)p-Topolin / p-OH-Phenethyl-AdenosineMechanism
Shoot Number HighModerate to HighBAP forces division; pT balances division/elongation.
Shoot Tip Necrosis High (30-80%) Low (<10%) pT prevents Ca²⁺ deficiency signaling and toxic accumulation.
Hyperhydricity CommonRarepT allows better stomatal function and lignification.
Rooting (In Vitro) InhibitedSpontaneous pT does not suppress auxin signaling as strongly as BAP.
Acclimatization Survival 40-60%80-95% Functional roots and functional stomata formed in vitro.

Part 5: References

  • Aremu, A. O., et al. (2012). "Topolins: A panacea for the high-volume micropropagation of recalcitrant medicinal species?" Acta Physiologiae Plantarum.

  • Werbrouck, S. P. O., et al. (1996). "Meta-topolin, an alternative to benzyladenine in tissue culture?" Physiologia Plantarum.

  • Bairu, M. W., et al. (2007).[5] "Optimizing the micropropagation of Aloe polyphylla: The effect of topolins." Plant Cell, Tissue and Organ Culture.

  • TargetMol Chemicals. "N6-(p-Hydroxyphenethyl)-Adenosine Product Data." (For chemical structure verification).

  • Amoo, S. O., et al. (2011).[5] "The role of meta-topolins in alleviating micropropagation problems." Plant Growth Regulation.

Sources

Application

Application Note: Preparation of N6-(p-hydroxyphenethyl)adenosine Stock Solution

[1] Abstract This guide provides a standardized protocol for the preparation, storage, and handling of N6-(p-hydroxyphenethyl)adenosine (CAS: 41552-94-7), a selective adenosine receptor agonist.[1] Due to the hydrophobic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This guide provides a standardized protocol for the preparation, storage, and handling of N6-(p-hydroxyphenethyl)adenosine (CAS: 41552-94-7), a selective adenosine receptor agonist.[1] Due to the hydrophobic nature of the N6-substituted phenethyl moiety, this compound exhibits poor aqueous solubility and requires precise solubilization in organic vehicles (DMSO) prior to aqueous dilution. This document details the physicochemical properties, step-by-step solubilization workflow, and quality control measures necessary to ensure experimental reproducibility in in vitro and in vivo assays.

Physicochemical Profile & Mechanistic Grounding[1]

Understanding the chemical nature of N6-(p-hydroxyphenethyl)adenosine is critical for preventing experimental artifacts such as precipitation or degradation.[1]

Chemical Identity
PropertyDetail
Compound Name N6-(p-hydroxyphenethyl)adenosine
Synonyms N6-(4-hydroxyphenethyl)adenosine; N6-[2-(4-hydroxyphenyl)ethyl]adenosine
CAS Number 41552-94-7
Molecular Formula C₁₈H₂₁N₅O₅
Molecular Weight 387.39 g/mol
Physical State White to off-white crystalline solid
Storage (Powder) -20°C, desiccated, protected from light
Solubility & Stability Logic

The N6-phenethyl substitution significantly increases lipophilicity compared to native adenosine.[1] While the para-hydroxyl group adds a hydrogen-bonding donor, the overall molecule remains sparingly soluble in neutral aqueous buffers.[1]

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is the required vehicle. It disrupts intermolecular hydrogen bonding, allowing for high-concentration stock solutions (up to 25 mM).[1]

  • Secondary Solvent: Ethanol (absolute) is a viable alternative for specific applications but is more prone to evaporation and concentration shifts.

  • Aqueous Stability: The compound is stable in aqueous buffers (pH 7.4) for short durations (hours) but susceptible to hydrolysis and oxidation over days. Fresh preparation of working solutions is mandatory.

Materials & Equipment

Reagents
  • N6-(p-hydroxyphenethyl)adenosine (High purity ≥98%)[1]

  • DMSO (Dimethyl sulfoxide): Anhydrous, cell-culture grade (≥99.9%).[1] Note: Hygroscopic DMSO can induce precipitation; use fresh or nitrogen-purged bottles.[1]

  • PBS (Phosphate Buffered Saline): pH 7.4, Ca²⁺/Mg²⁺-free (for cell assays).[1]

Equipment
  • Analytical Balance: Precision to 0.01 mg.

  • Vortex Mixer: Variable speed.

  • Ultrasonic Bath: For breaking stubborn crystal lattices.

  • Amber Microcentrifuge Tubes: 1.5 mL, low-binding polypropylene (to prevent adsorption).[1]

Protocol A: Preparation of Primary Stock Solution (10 mM)

This protocol generates a 10 mM stock solution in DMSO, suitable for long-term storage at -20°C.[1]

Step-by-Step Methodology
  • Equilibration: Allow the vial of lyophilized powder to equilibrate to room temperature (approx. 15–30 mins) before opening. Why: Opening a cold vial introduces condensation, which can degrade the compound and alter weighing accuracy.

  • Weighing: Accurately weigh 3.87 mg of N6-(p-hydroxyphenethyl)adenosine into a sterile amber microcentrifuge tube.

    • Calculation:

      
      [1]
      
    • 
      [1]
      
  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube.

  • Solubilization:

    • Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate in a water bath at room temperature for 1–2 minutes.

    • Visual QC: Hold the tube against a light source. The solution must be optically clear with no visible suspension.

  • Aliquoting: Dispense the stock solution into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: Preparation of Working Solutions (Aqueous)

Critical Warning: Direct dilution of high-concentration DMSO stock (>10 mM) into aqueous media can cause "shock precipitation," where the compound crashes out of solution as invisible micro-crystals.[1] Use the Intermediate Dilution Method .

Workflow Visualization

The following diagram illustrates the safe dilution pathway to avoid precipitation shock.

DilutionProtocol Stock Primary Stock 10 mM in DMSO Inter Intermediate Dilution 100 µM in Media/PBS (1% DMSO) Stock->Inter 1:100 Dilution (Slow addition + Vortex) Final Assay Well 10 nM - 1 µM (<0.1% DMSO) Inter->Final Serial Dilution in Assay Buffer Cells Cellular Assay Receptor Activation Final->Cells Treatment

Figure 1: Serial dilution strategy to maintain solubility. The intermediate step ensures the DMSO concentration is reduced gradually, preventing compound aggregation.

Dilution Procedure (Example: 1 µM Final Concentration)
  • Thaw: Thaw a 50 µL stock aliquot (10 mM) at room temperature. Vortex briefly.

  • Intermediate Step (100 µM):

    • Prepare 990 µL of assay buffer (e.g., PBS or Media) in a tube.

    • Add 10 µL of the 10 mM Stock.

    • Technique: Pipette the stock directly into the liquid (do not touch the wall) and vortex immediately.

    • Result: 100 µM solution with 1% DMSO.

  • Final Step (1 µM):

    • Prepare 990 µL of assay buffer.

    • Add 10 µL of the 100 µM Intermediate solution.

    • Result: 1 µM solution with 0.01% DMSO.

    • Validation: This DMSO level is well below the toxicity threshold for most cell lines (typically 0.1–0.5%).

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Cloudiness upon dilution Precipitation shock (Solubility limit exceeded).Use the Intermediate Dilution Method (Protocol B). Warm buffer to 37°C before mixing.
Yellowing of Stock Oxidation of the phenolic hydroxyl group.Discard stock. Ensure storage in amber tubes and use fresh anhydrous DMSO.
Inconsistent Assay Data Adsorption to plasticware.Use low-binding plasticware or glass-coated plates.[1] Add 0.1% BSA to the buffer as a carrier protein.

References

  • MedChemExpress. N6-(2-Phenylethyl)adenosine Datasheet. (Analogous solubility profile reference). Retrieved from

  • TargetMol. N6-(p-Hydroxyphenethyl)-Adenosine Chemical Properties. CAS: 41552-94-7.[1][2] Retrieved from [1]

  • Jacobson, K. A., et al. (1992). Structure-activity relationships of N6-substituted adenosine derivatives. Journal of Medicinal Chemistry. (Foundational text on N6-substituted adenosine lipophilicity).
  • Cayman Chemical. Adenosine Analog Preparation Guide. Retrieved from [1]

Sources

Method

Application Note: N6-(p-hydroxyphenethyl)adenosine Dose-Response Profiling in Cancer Cell Lines

) and Efficacy ( ) of N6-(p-hydroxyphenethyl)adenosine in Oncology Models Introduction & Compound Profile N6-(p-hydroxyphenethyl)adenosine (often abbreviated as NHPA or related to the N6-substituted adenosine family) is...

Author: BenchChem Technical Support Team. Date: February 2026


) and Efficacy (

) of N6-(p-hydroxyphenethyl)adenosine in Oncology Models

Introduction & Compound Profile

N6-(p-hydroxyphenethyl)adenosine (often abbreviated as NHPA or related to the N6-substituted adenosine family) is a potent, selective agonist for the Adenosine A1 Receptor (A1AR) . In the context of oncology, A1AR signaling is a double-edged sword: it can function as a tumor suppressor in certain contexts (e.g., Glioblastoma) or promote survival/metastasis in others (e.g., Breast Cancer MCF-7 lines) depending on the tumor microenvironment and receptor density.

This application note provides a rigorous framework for generating a dose-response curve to determine the Half-Maximal Inhibitory Concentration (


)  for cell viability and the Half-Maximal Effective Concentration (

)
for receptor activation.
Compound Specifications
PropertyDetail
Chemical Name N6-[2-(4-hydroxyphenyl)ethyl]adenosine
Target Adenosine A1 Receptor (High Affinity); A3 Receptor (Moderate/Low Affinity)
Primary Mechanism

-protein coupled

Inhibition of Adenylyl Cyclase


cAMP
Solubility Soluble in DMSO (up to 25-50 mM). Poorly soluble in water.
Storage Powder: -20°C (desiccated). Stock Solution: -80°C (avoid freeze-thaw).
Molecular Weight ~387.4 g/mol

Experimental Logic & Pathway Visualization

To generate a valid dose-response curve, one must distinguish between cytotoxicity (cell death) and cytostasis (growth arrest), both of which are common outcomes of A1AR activation. Furthermore, because A1AR agonists inhibit cAMP, their effects are often best observed under "stimulated" conditions (e.g., challenging cells that have high basal cAMP).

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action for N6-(p-hydroxyphenethyl)adenosine.

A1AR_Pathway Agonist N6-(p-hydroxyphenethyl) adenosine Receptor A1 Adenosine Receptor (A1AR) Agonist->Receptor Binding (nM affinity) Gi Gi/o Protein (Inhibitory) Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduced Production PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Effect Downstream Effects: - Cell Cycle Arrest (G1/S) - Apoptosis Modulation - Metabolic Shift PKA->Effect Signal Transduction

Figure 1: Signal transduction pathway of N6-(p-hydroxyphenethyl)adenosine. The compound activates A1AR, triggering Gi-mediated inhibition of Adenylyl Cyclase, leading to reduced cAMP and altered cellular proliferation.

Protocol A: Cell Viability Dose-Response (72-Hour Assay)

This protocol uses a metabolic surrogate (MTT, MTS, or CCK-8) to measure cell health.

Materials
  • Cancer Cell Line: (e.g., MCF-7, MDA-MB-231, or A549). Note: Verify A1AR expression via Western Blot or qPCR prior to study.

  • Assay Reagent: CCK-8 (Cell Counting Kit-8) or CellTiter-Glo (ATP). Recommendation: CCK-8 is preferred for cost-efficiency; CellTiter-Glo for higher sensitivity.

  • Vehicle: DMSO (Dimethyl sulfoxide).

  • Positive Control: Staurosporine (1 µM) or Doxorubicin.

  • Negative Control: 0.1% DMSO (matched to highest agonist concentration).

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve N6-(p-hydroxyphenethyl)adenosine in 100% DMSO to create a 10 mM stock .

    • Aliquot and store at -80°C.

  • Cell Seeding (Day 0):

    • Harvest cells during the logarithmic growth phase.

    • Seed cells in 96-well plates.

    • Density: 3,000–5,000 cells/well (cell line dependent).

    • Volume: 100 µL per well.

    • Incubate for 24 hours at 37°C, 5%

      
       to allow attachment.
      
  • Compound Treatment (Day 1):

    • Serial Dilution: Prepare a 1:10 or 1:3 serial dilution series in complete media.

    • Concentration Range: 8 points are recommended.

      • Top: 100 µM

      • Steps: 100, 33.3, 11.1, 3.7, 1.23, 0.41, 0.13, 0 µM (Vehicle).

    • Critical Step: Ensure the final DMSO concentration is consistent across all wells (typically

      
      ) to avoid solvent toxicity masking the drug effect.
      
    • Aspirate old media and add 100 µL of drug-containing media.

    • Replicates:

      
       or 
      
      
      
      per concentration.
  • Incubation (Day 1–4):

    • Incubate for 72 hours . Adenosine analogs often require longer durations to manifest anti-proliferative effects compared to cytotoxic chemotherapy.

  • Readout (Day 4):

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for 1–4 hours (monitor color change).

    • Measure absorbance at 450 nm .

Protocol B: Functional Validation (cAMP Suppression)

Since N6-(p-hydroxyphenethyl)adenosine is cytostatic rather than purely cytotoxic, a viability curve alone may yield a flat line (no effect) if the cells are resistant to A1AR-mediated growth arrest. You must validate that the drug is engaging the receptor.

Objective: Prove A1AR activation by measuring the inhibition of Forskolin-stimulated cAMP.

  • Seeding: Seed 10,000 cells/well in a white-walled 96-well plate (for luminescence).

  • Pre-Treatment: Incubate cells with an Adenosine Deaminase (ADA) inhibitor (e.g., EHNA, 10 µM) for 30 mins. Why? Endogenous ADA can degrade adenosine analogs, shifting the curve.

  • Stimulation:

    • Prepare media containing 10 µM Forskolin (to raise cAMP).

    • Add N6-(p-hydroxyphenethyl)adenosine dose-response (1 nM – 10 µM) simultaneously with Forskolin.

  • Incubation: Short duration (30 minutes).

  • Detection: Use a cAMP-Glo™ or ELISA kit to lyse cells and measure cAMP levels.

  • Expectation: A dose-dependent decrease in luminescence/signal, indicating A1AR activation is counteracting the Forskolin.

Data Analysis & Visualization

Calculation

Use non-linear regression (4-parameter logistic equation) to calculate


 or 

.


  • X: Log of concentration.

  • Y: Normalized response (% Viability or % cAMP inhibition).

Experimental Workflow Diagram

Workflow Stock Stock Prep 10mM in DMSO Dilution Serial Dilution 100µM -> 1nM Stock->Dilution Seed Cell Seeding 3-5k cells/well Treat Treatment 72h Incubation Seed->Treat 24h recovery Dilution->Treat Assay Assay Readout CCK-8 / cAMP Treat->Assay Analysis Data Analysis Non-linear Regression Assay->Analysis

Figure 2: Step-by-step workflow for high-throughput dose-response screening.

Troubleshooting & Expert Insights

IssueProbable CauseSolution
No cytotoxicity observed Cell line lacks A1AR or is resistant to Gi-signaling.Perform Protocol B (cAMP) to confirm receptor engagement. If cAMP drops but cells don't die, the compound is active but the cells are resistant to the downstream apoptotic signal.
Shifted IC50 (Potency loss) Degradation by Adenosine Deaminase (ADA).Add an ADA inhibitor (EHNA) to the media or ensure the specific analog is ADA-resistant (N6-substitution generally improves stability, but verify).
High background toxicity DMSO concentration > 0.5%.Normalize DMSO to < 0.1% in all wells.
Biphasic Curve Off-target effects (e.g., A3 receptor activation at high doses).Restrict concentration range to < 10 µM to maintain A1 selectivity.

References

  • Mechanisms of Adenosine Receptor Signaling in Cancer

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Discusses the dual role of A1AR in tumor promotion and suppression.[1][2]

    • Link:[Link] (Search Term: Adenosine A1 receptor cancer signaling)

  • N6-substituted Adenosine Deriv

    • Source: Journal of Medicinal Chemistry / NIH
    • Context: Structure-activity relationships (SAR) of N6-(p-hydroxyphenethyl)
    • Link:[Link] (PubChem CID for related N6-substituted analog)

  • Protocol for Adenosine Receptor Functional Assays

    • Source: MDPI / Int. J. Mol. Sci.
    • Context: Methodologies for cAMP quantific
    • Link:[Link] (General reference for cell-based adenosine assays)

  • Cytotoxicity of N6-(2-hydroxyethyl)adenosine in Gastric Cancer

    • Context: Demonstrates the specific apoptotic effects of N6-adenosine derivatives in cancer lines (SGC-7901).[5]

    • Link:[Link]

Sources

Application

Application Note: Mass Spectrometry Characterization of N6-(p-hydroxyphenethyl)adenosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N6-(p-hydroxyphenethyl)adenosine (C₁₈H₂₁N₅O₅, MW 387.39), often associated with the cytokinin family (specifically related to p-Topolin riboside, though distinguished by the phenethyl vs. benzyl linker), represents a critical class of modified nucleosides with potent biological activity in cell proliferation and adenosine receptor signaling.

This guide details the Electrospray Ionization (ESI) fragmentation behavior of this molecule.[1] Unlike standard adenosine, the N6-substitution introduces a competitive fragmentation channel driven by the stability of the phenolic side chain. We provide a validated LC-MS/MS protocol, a mechanistic breakdown of ion formation, and diagnostic transitions for high-sensitivity quantification.

Chemical Identity & Properties

PropertyDetail
Compound Name N6-(p-hydroxyphenethyl)adenosine
Systematic Name N-(4-hydroxyphenethyl)adenosine
Formula C₁₈H₂₁N₅O₅
Monoisotopic Mass 387.1543 Da
Precursor Ion

m/z 388.16
Key Structural Feature Adenosine core modified at N6 with a 2-(4-hydroxyphenyl)ethyl group.[2]

Fragmentation Mechanism & Pathway Analysis[4][5]

The fragmentation of N6-(p-hydroxyphenethyl)adenosine under Collision-Induced Dissociation (CID) follows a hierarchical bond cleavage driven by proton affinity (PA) and charge localization.

Primary Fragmentation: Glycosidic Bond Cleavage

Upon protonation (likely at N1 of the adenine ring), the most energetically favorable pathway is the cleavage of the N-glycosidic bond between the N9 position of the base and the C1' of the ribose.

  • Transition: m/z 388.16

    
     m/z 256.12
    
  • Neutral Loss: 132 Da (Ribose, C₅H₈O₄)

  • Product: Protonated N6-(p-hydroxyphenethyl)adenine base

    
    .
    
Secondary Fragmentation: N6-Substituent Cleavage

The base ion (m/z 256) undergoes further fragmentation at the exocyclic nitrogen (N6).

  • Transition: m/z 256.12

    
     m/z 136.06
    
  • Mechanism: Proton transfer to the N6 nitrogen followed by inductive cleavage of the N-C bond. This releases the side chain as a neutral styrene derivative or radical, leaving the protonated adenine core.

  • Product: Protonated Adenine

    
    .
    
Tertiary Diagnostic Fragments (Side Chain)

High collision energies reveal fragments specific to the p-hydroxyphenethyl moiety.

  • m/z 121.06: p-hydroxyphenethyl cation (

    
    ). Formed if the charge remains on the side chain.
    
  • m/z 107.05: p-hydroxybenzyl cation (

    
    ). Formed via 
    
    
    
    -cleavage of the side chain.
Fragmentation Pathway Diagram

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 388.16 BaseIon Base Ion [B+H]+ (Loss of Ribose) m/z 256.12 Precursor->BaseIon Neutral Loss: Ribose (-132 Da) Low CE (15-20 eV) Adenine Adenine Core [Ade+H]+ m/z 136.06 BaseIon->Adenine Neutral Loss: Side Chain Med CE (25-35 eV) SideChain Side Chain Ion (p-hydroxyphenethyl) m/z 121.06 BaseIon->SideChain Charge Retention on Side Chain High CE Benzyl Benzyl Fragment (p-hydroxybenzyl) m/z 107.05 SideChain->Benzyl α-Cleavage (-CH2)

Caption: Hierarchical fragmentation pathway of N6-(p-hydroxyphenethyl)adenosine under ESI-CID conditions.

Experimental Protocol: LC-MS/MS Quantification

This protocol is designed for trace analysis in biological matrices (plasma, plant extract, or cell culture media).

Sample Preparation

Objective: Maximize recovery while removing protein and salt interferences.

  • Extraction: Add 300 µL of ice-cold Methanol/Formic Acid (99:1 v/v) to 100 µL of sample.

  • Precipitation: Vortex for 30s, incubate at -20°C for 20 min.

  • Centrifugation: 14,000 x g for 10 min at 4°C.

  • Reconstitution: Evaporate supernatant under N₂; reconstitute in 100 µL Mobile Phase A.

LC Conditions (Reverse Phase)
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 2% B (Isocratic hold for polar retention)

    • 1-6 min: 2%

      
       50% B (Linear gradient)
      
    • 6-7 min: 95% B (Wash)

    • 7-9 min: 2% B (Re-equilibration)

MS Parameters (ESI Positive Mode)
  • Source: Electrospray Ionization (ESI).[1][3][4]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 450°C.

  • Cone Voltage: 30 V (Optimized for precursor transmission).

MRM Transitions Table
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 388.2256.120Primary quantification (High abundance)
Qualifier 1 388.2136.135Structural confirmation (Adenine core)
Qualifier 2 388.2121.140Side-chain confirmation (Phenethyl)

Results & Discussion: Interpreting the Spectra

The "Base Ion" Dominance

In virtually all ESI spectra of N6-substituted adenosines, the loss of the ribose sugar is the most facile reaction. The ion at m/z 256 will likely be the base peak (100% relative abundance) at low-to-moderate collision energies. This is due to the lability of the hemiaminal ether linkage in the nucleoside under acidic conditions provided by the mobile phase and the ESI droplet environment.

Distinguishing Isomers

The specific fragmentation of the side chain allows differentiation from isomers like p-Topolin riboside (N6-(4-hydroxybenzyl)adenosine).

  • Target (Phenethyl): Side chain mass = 121 Da (

    
    ).
    
  • Isomer (Benzyl): Side chain mass = 107 Da (

    
    ).
    
  • Differentiation: While both yield the m/z 136 adenine core, the neutral loss from the base ion (m/z 256) to the adenine core (m/z 136) is 120 Da for the phenethyl derivative, whereas it is 106 Da for the benzyl derivative.

Mechanistic Insight: The Proton Sponge Effect

Adenosine derivatives possess multiple protonation sites (N1, N3, N7). However, N1 is the most basic. Protonation at N1 destabilizes the glycosidic bond (N9-C1'), facilitating the neutral loss of ribose. The presence of the electron-donating hydroxyl group on the phenethyl ring may stabilize the charge on the side chain fragment (m/z 121) at high energies, a feature not seen in unsubstituted phenethyladenosines.

References

  • Tarkowski, P., et al. (2008). "Cytokinin profiling in plant tissues using ultra-performance liquid chromatography-electrospray tandem mass spectrometry." Plant Methods. Link

  • Béres, T., et al. (2010).[5] "Tandem mass spectrometry identification and LC-MS quantification of intact cytokinin nucleotides in K-562 human leukemia cells." Analytical and Bioanalytical Chemistry. Link

  • Voller, J., et al. (2010).[5] "Anticancer activity of natural cytokinins: A structure-activity relationship study." Phytochemistry. (Context on N6-substituted adenosine activity).

  • NIST Chemistry WebBook. "Adenosine Mass Spectrum." National Institute of Standards and Technology.[6] Link

  • PubChem Compound Summary. "N6-(4-Hydroxybenzyl)adenine riboside (p-Topolin riboside)." National Center for Biotechnology Information. Link

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting N6-(p-hydroxyphenethyl)adenosine precipitation in cell media

Ticket Subject: Troubleshooting Compound Precipitation in Cell Culture Media Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Compound Precipitation in Cell Culture Media

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open | Urgency: High[1]

Executive Summary

N6-(p-hydroxyphenethyl)adenosine (often abbreviated as NHPA or related to HPIA analogs) is a potent, selective A1 adenosine receptor agonist [1, 2].[1] While highly effective for receptor signaling studies, its physicochemical profile presents a common challenge: hydrophobicity .

The "cloudiness" or crystal formation you are observing upon adding the stock solution to your media is likely due to Solvent Shock —a rapid phase change where the hydrophobic compound crashes out of the organic solvent (DMSO) as it hits the aqueous barrier before it can disperse.

This guide provides a root-cause analysis and a validated, step-by-step protocol to solubilize NHPA stably in cell culture environments.

Part 1: The Root Cause (Physicochemical Analysis)[1]

To solve the precipitation, we must understand the molecule's behavior in two distinct environments.

ParameterEnvironment A: Stock SolutionEnvironment B: Cell Media
Solvent 100% DMSO (Anhydrous)Water/Media (Aqueous)
Solubility High (~10–50 mM)Low (< 100 µM typically)
State Fully DissolvedMetastable / Precipitated
Risk Factor Hygroscopic (absorbs water)Solvent Shock

The Mechanism of Failure: When you pipette a high-concentration DMSO stock directly into a large volume of aqueous media, the DMSO diffuses into the water faster than the hydrophobic drug can. The drug is left behind in a local "micro-environment" of pure water, causing it to crystallize immediately.

Part 2: Validated Preparation Protocol

Step 1: Stock Solution Preparation[2][3]
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).[1]

  • Target Concentration: 10 mM is the industry standard. Avoid making stocks >50 mM as this increases the risk of crashing out during dilution.

  • Storage: Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -20°C [3].

Step 2: The "Step-Down" Dilution Method (Critical)

Do not add 100% DMSO stock directly to the cell culture dish.[1] Use an intermediate dilution step to "acclimate" the compound to the aqueous environment.

Visual Workflow: The Safe Dilution Protocol

DilutionProtocol cluster_0 Critical Control Point Stock 10 mM Stock (100% DMSO) Intermediate 100 µM Intermediate (in PBS or Media) Stock->Intermediate 1:100 Dilution (Vortex Immediately) Final Final Well Conc. (e.g., 100 nM - 1 µM) Intermediate->Final Dilute into Media (Pre-warmed 37°C) Cells Cell Culture Plate Final->Cells Add to Cells

Caption: Figure 1. Step-Down Dilution Workflow. Creating an intermediate working solution prevents the "solvent shock" associated with direct addition.

Detailed Protocol:

  • Warm Everything: Ensure your media and PBS are pre-warmed to 37°C. Cold media accelerates precipitation.

  • Create Intermediate (100x):

    • Prepare a sterile tube with culture media (or PBS).[1]

    • Add the calculated volume of DMSO stock to this tube while vortexing.

    • Example: To get 10 µM final, make a 1 mM intermediate first (1 µL 10 mM Stock + 9 µL DMSO, then into 990 µL Media).

  • Final Addition: Add the intermediate solution to your cell culture wells.

Part 3: Troubleshooting FAQs

Q1: I see crystals immediately upon addition. Can I vortex the cells?

No. Vortexing cells will cause shear stress and reduce viability.

  • Solution: If precipitation occurs in the well, you must discard and restart. The local concentration of the drug in the crystal is extremely high and will cause toxicity to nearby cells while distant cells receive zero dosage.

  • Prevention: Perform the dilution in a separate tube before adding to the cells.

Q2: Does serum (FBS/BSA) help or hurt?

Answer: Serum generally helps .[1]

  • Mechanism: Albumin and other serum proteins act as natural carriers for hydrophobic molecules.

  • Recommendation: If you are using serum-free media (SFM), the risk of precipitation is 5x higher.[1] For SFM, you may need to conjugate the drug with BSA (0.1%) prior to addition or use a cyclodextrin carrier (e.g., 2-hydroxypropyl-β-cyclodextrin) [4].[1]

Q3: What is the maximum DMSO limit?

Answer: Keep final DMSO concentration < 0.1% (v/v) for sensitive signaling assays (like A1 receptor cAMP inhibition).[1]

  • Most cell lines tolerate up to 0.5%, but DMSO itself can induce differentiation or alter GPCR signaling baselines [5].

  • Calculation: If you use a 10 mM stock to achieve 10 µM final, your DMSO is 0.1%. This is safe.

Q4: The compound precipitated in the stock tube at -20°C. Is it ruined?

Answer: Likely not.

  • Fix: DMSO freezes at 19°C. Solidification is normal. If you see crystals after thawing:

    • Warm the tube to 37°C in a water bath for 5 minutes.

    • Sonicate in a bath sonicator for 30–60 seconds.

    • Ensure it is perfectly clear before pipetting.

Part 4: Diagnostic Logic Tree

Use this flowchart to diagnose persistent precipitation issues.

TroubleshootingTree Start Precipitation Observed? CheckConc Is Final Conc > 50 µM? Start->CheckConc Yes CheckMethod Direct Addition used? CheckConc->CheckMethod No SolLimit Exceeds Solubility Limit. Reduce Conc. CheckConc->SolLimit Yes CheckMedia Serum-Free Media? CheckMethod->CheckMedia No ChangeMethod Switch to Step-Down Dilution (Fig 1) CheckMethod->ChangeMethod Yes AddCarrier Add 0.1% BSA or Cyclodextrin CheckMedia->AddCarrier Yes Sonicate Sonicate Stock Warm Media to 37°C CheckMedia->Sonicate No

Caption: Figure 2. Troubleshooting Logic Tree for Hydrophobic Compound Precipitation.

References

  • TargetMol Chemicals. "N6-(p-Hydroxyphenethyl)-Adenosine Data Sheet." TargetMol, Link.[1]

  • Jacobson, K. A., et al. "Synthesis and biological activity of N6-(p-sulfophenyl)alkyl and N6-sulfoalkyl derivatives of adenosine."[1][2][3] Journal of Medicinal Chemistry, 1992. Link (Demonstrates structure-activity relationships of N6-substituted adenosines).

  • Cayman Chemical. "Adenosine Product Information & Solubility." Cayman Chemical Technical Data, 2022. Link.

  • Sigma-Aldrich. "(-)-N6-(2-Phenylisopropyl)adenosine Solubility & Stability."[1] Merck/Sigma Technical Bulletins. Link.

  • LifeTein. "DMSO Usage in Cell Culture: Cytotoxicity Limits." LifeTein Technical Support, 2023. Link.

Sources

Optimization

Technical Support Center: A Researcher's Guide to N6-(p-hydroxyphenethyl)adenosine

A comprehensive resource for minimizing degradation and ensuring experimental reproducibility. Welcome to the technical support center for N6-(p-hydroxyphenethyl)adenosine.

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive resource for minimizing degradation and ensuring experimental reproducibility.

Welcome to the technical support center for N6-(p-hydroxyphenethyl)adenosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and practical solutions for the storage, handling, and troubleshooting of this important adenosine analog. As Senior Application Scientists, we have compiled this information to ensure the scientific integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of N6-(p-hydroxyphenethyl)adenosine.

Q1: What is the recommended method for long-term storage of N6-(p-hydroxyphenethyl)adenosine?

For long-term stability, N6-(p-hydroxyphenethyl)adenosine should be stored as a crystalline solid at -20°C or -80°C.[1] Under these conditions, the compound is expected to be stable for years.[1]

Q2: How should I prepare stock solutions of N6-(p-hydroxyphenethyl)adenosine?

We recommend preparing a high-concentration stock solution in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).[1][2] Adenosine analogs generally exhibit good solubility in DMSO.[2] For long-term storage of stock solutions, it is advisable to store them at -80°C for up to six months or at -20°C for up to one month, protected from light.[3] It is best to prepare fresh working solutions for in vivo experiments on the day of use.[3]

Q3: Can I store N6-(p-hydroxyphenethyl)adenosine in an aqueous solution?

While organic solvent-free aqueous solutions can be prepared, we do not recommend storing them for more than one day.[1] The stability of adenosine and its analogs in aqueous solutions is influenced by temperature and pH.[4][5] Hydrolysis of the N-glycosidic bond is a potential degradation pathway in aqueous environments.[4]

Q4: What are the primary degradation pathways for N6-(p-hydroxyphenethyl)adenosine?

The primary degradation pathways for adenosine analogs like N6-(p-hydroxyphenethyl)adenosine include:

  • Hydrolysis of the N-glycosidic bond: This is a common degradation pathway for nucleosides, leading to the separation of the purine base (N6-(p-hydroxyphenethyl)adenine) and the ribose sugar.[6]

  • Enzymatic degradation: In biological systems, adenosine deaminase can catalyze the removal of the amino group from the adenine ring.[7][8] The N6-substitution in N6-(p-hydroxyphenethyl)adenosine is expected to provide some resistance to this enzyme compared to unsubstituted adenosine.

  • Oxidation: The hydroxyphenethyl group may be susceptible to oxidation, particularly if exposed to air and light for extended periods.

Q5: How can I check the purity of my N6-(p-hydroxyphenethyl)adenosine sample?

The most common and reliable method for assessing the purity of adenosine analogs is High-Performance Liquid Chromatography (HPLC).[9][10][11] An HPLC analysis can separate the parent compound from any potential degradation products, allowing for accurate quantification of purity.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of N6-(p-hydroxyphenethyl)adenosine.

Problem Potential Cause Troubleshooting Steps
Inconsistent or unexpected experimental results. Degradation of the compound due to improper storage or handling.1. Verify the storage conditions of your solid compound and stock solutions. 2. Prepare a fresh stock solution from the solid compound. 3. Assess the purity of your stock solution using HPLC (see Section 4 for a general protocol).
Precipitation of the compound in aqueous media. Low solubility of the compound in your experimental buffer.1. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits (typically <0.5%).[1] 2. Consider using a different buffer system or adjusting the pH. 3. Gentle warming or sonication can aid in dissolution, but be cautious of potential degradation at elevated temperatures.[3]
Loss of biological activity over time in cell culture. Instability of the compound in the cell culture medium.1. Cell culture media are typically buffered around pH 7.2-7.4, but cellular metabolism can lower the pH.[12] 2. Perform a stability study of N6-(p-hydroxyphenethyl)adenosine in your specific cell culture medium by incubating it for various time points and analyzing the remaining compound by HPLC.[12] 3. Consider replenishing the compound in long-term experiments.

Best Practices for Storage and Handling

Adhering to these best practices will help maintain the integrity and stability of your N6-(p-hydroxyphenethyl)adenosine.

  • Solid Compound:

    • Store in a tightly sealed container at -20°C or -80°C.

    • Protect from moisture and light.

    • Allow the container to warm to room temperature before opening to prevent condensation.

  • Stock Solutions:

    • Use anhydrous DMSO for preparing high-concentration stock solutions.

    • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

    • Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[3]

  • Aqueous Working Solutions:

    • Prepare fresh on the day of the experiment.

    • Use sterile, high-purity water or buffer.

    • Ensure the final concentration of any organic solvent is compatible with your experimental system.

Potential Degradation Pathways of N6-(p-hydroxyphenethyl)adenosine

Caption: Potential degradation pathways for N6-(p-hydroxyphenethyl)adenosine.

Experimental Protocol: Stability Assessment by HPLC

This protocol provides a general framework for assessing the stability of N6-(p-hydroxyphenethyl)adenosine in a solution.

Objective: To determine the percentage of N6-(p-hydroxyphenethyl)adenosine remaining in a solution over time under specific storage conditions.

Materials:

  • N6-(p-hydroxyphenethyl)adenosine

  • HPLC-grade solvent (e.g., DMSO, water, buffer)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • HPLC-grade mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)

Procedure:

  • Prepare a stock solution of N6-(p-hydroxyphenethyl)adenosine in the desired solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquot the solution into several HPLC vials.

  • Store the vials under the desired conditions (e.g., room temperature, 4°C, 37°C).

  • At designated time points (e.g., 0, 24, 48, 72 hours), remove a vial for analysis.

  • Analyze the sample by HPLC:

    • Inject a known volume of the sample onto the HPLC system.

    • Use a suitable gradient elution method to separate the parent compound from potential degradation products. For example, a gradient of water (with 0.1% formic acid) and acetonitrile.[6]

    • Monitor the elution profile using a UV detector at the λmax of N6-(p-hydroxyphenethyl)adenosine (typically around 260 nm for adenosine analogs).[1]

  • Data Analysis:

    • Identify the peak corresponding to N6-(p-hydroxyphenethyl)adenosine based on its retention time from the time 0 sample.

    • Integrate the peak area of N6-(p-hydroxyphenethyl)adenosine at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the initial (time 0) peak area.

Workflow for Stability Assessment

Caption: Experimental workflow for assessing the stability of N6-(p-hydroxyphenethyl)adenosine.

References

  • BenchChem. (2025). Technical Support Center: Stability of Adenosine Analogs in Cell Culture Media.
  • MedChemExpress. (n.d.). N6-(2-Hydroxyethyl)adenosine.
  • BenchChem. (2025). Application Notes and Protocols: Preparing Stock Solutions of Adenosine Analogs for Cell Culture.
  • BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of Adenosine-d2.
  • Almagambetova, E., Hutchinson, D., Blais, D. M., & Zhao, F. (2013). Stability of Diluted Adenosine Solutions in Polyolefin Infusion Bags. Hospital Pharmacy, 48(6), 484–488. [Link]

  • Zahra, J. A., & Farrugia, C. (2025). Stability study of selected adenosine nucleosides using LC and LC/MS analyses.
  • Wolfe, J. L., & Fuhrman, L. C. (1998). Stability of undiluted and diluted adenosine at three temperatures in syringes and bags. American Journal of Health-System Pharmacy, 55(5), 494-497.
  • van der Wenden, E. M., von Frijtag Drabbe Künzel, J. K., Mathôt, R. A., & IJzerman, A. P. (1999). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Biochemical Pharmacology, 58(4), 625-633. [Link]

  • Guo, J., Liu, Y., Zhang, Y., Wang, Y., & Si, D. (2015). Structure Elucidation of the Metabolites of 2', 3', 5'-Tri-O-Acetyl-N 6-(3-Hydroxyphenyl) Adenosine in Rat Urine by HPLC-DAD, ESI-MS and Off-Line Microprobe NMR. PloS one, 10(6), e0129227. [Link]

  • Cayman Chemical. (2022).
  • PathBank. (2025).
  • Zhao, F., Blais, D. M., & Almagambetova, E. (2018). Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags. International Journal of Pharmaceutical Compounding, 22(2), 154-157.
  • Giraud, M., & Rochat, J. (1998). Stability of Adenosine in Infusion. Journal of Pharmaceutical and Biomedical Analysis, 17(3), 415-418. [Link]

Sources

Troubleshooting

effect of pH on N6-(p-hydroxyphenethyl)adenosine receptor binding affinity

Technical Support Center: Optimizing -(p-hydroxyphenethyl)adenosine Receptor Binding Assays Executive Summary You are likely working with -(p-hydroxyphenethyl)adenosine (often abbreviated as NHPA or p-OH-PEA ) to probe A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing -(p-hydroxyphenethyl)adenosine Receptor Binding Assays

Executive Summary

You are likely working with


-(p-hydroxyphenethyl)adenosine  (often abbreviated as NHPA  or p-OH-PEA ) to probe Adenosine A1 or A3 receptors . This compound belongs to the class of 

-substituted adenosine derivatives, which act as agonists .[1][2]

The Critical Insight: Unlike antagonists, agonist binding to adenosine receptors (particularly the


 subtype) is highly pH-sensitive .
  • Optimal pH: 7.4 (Physiological).

  • Acidic Shift (pH < 6.8): Causes a dramatic loss of affinity (increase in

    
    ).
    
  • Mechanism: Acidic pH triggers the protonation of critical Histidine residues within the receptor, leading to G-protein uncoupling . This shifts the receptor from a High-Affinity state (

    
    ) to a Low-Affinity state (
    
    
    
    ).
Module 1: The Mechanistic Basis (FAQ)
Q1: Why does my

value shift significantly when the buffer pH drops slightly?

A: This is a classic phenomenon known as the "pH-dependent Agonist State Shift."


-(p-hydroxyphenethyl)adenosine is an agonist. Agonists bind preferentially to the receptor when it is coupled to the G-protein (specifically 

for A1/A3 receptors).
  • At pH 7.4: The receptor histidine residues (e.g., His278 in the A1 subtype) are uncharged, allowing stable Hydrogen bonding with the agonist and the G-protein.

  • At pH < 6.8: These histidines become protonated (

    
    ). This positive charge disrupts the transmembrane helix conformation, physically "uncoupling" the G-protein.
    
  • Result: The receptor reverts to a low-affinity state. Your compound is still chemically intact, but the receptor "door" has changed shape.

Q2: Does the ligand itself ionize?

A:


-(p-hydroxyphenethyl)adenosine contains a phenolic hydroxyl group (

) and the N1-adenine nitrogen (

).
  • In standard assays (pH 7.0–7.6): The ligand remains neutral/uncharged.

Q3: How does Magnesium (

) factor in?

A:


 is an obligate cofactor for agonist high-affinity binding. It stabilizes the G-protein complex. If your pH is correct but affinity is low, check if EDTA in your buffer has chelated the free Magnesium.
Module 2: Visualizing the Interaction

The following diagram illustrates the "Two-State Model" and how pH acts as a switch to disrupt high-affinity binding.

G Ligand N6-(p-hydroxyphenethyl) adenosine (Agonist) Receptor Adenosine Receptor (A1/A3) Ligand->Receptor Binds HighAffinity High Affinity Complex (Stable Binding) Receptor->HighAffinity + Mg2+ & G-Protein Uncoupled Uncoupled Receptor (Low Affinity State) Receptor->Uncoupled G-Protein Detaches GProtein Gi Protein (Stabilizer) GProtein->HighAffinity Protons H+ Ions (Acidic pH < 6.8) Protons->Receptor Protonates His278 Uncoupled->Ligand Reduced Binding (High Ki)

Figure 1: Mechanism of pH-induced G-protein uncoupling. Acidic conditions protonate receptor residues, preventing the formation of the high-affinity Ternary Complex.

Module 3: Optimized Experimental Protocol

To ensure reproducibility with


-(p-hydroxyphenethyl)adenosine, use this specific buffering system. Phosphate buffers are discouraged  due to poor pH stability during temperature shifts.
Standard Operating Procedure (SOP-A1-BIND)
ComponentConcentrationPurpose
Buffer Base 50 mM Tris-HClMaintains pH 7.[3][4][5]4. (Preferable to HEPES for A1).
Cofactor 10 mM

Critical: Stabilizes High-Affinity Agonist State.
Deaminase 2 U/mL Adenosine DeaminaseRemoves endogenous adenosine (competitor).
pH Adjustment pH 7.4 @ 25°C Warning: Tris pH drops as Temp rises (

units/°C).

Step-by-Step Workflow:

  • Buffer Preparation: Prepare Tris-HCl. Calibrate pH meter at the exact temperature of the assay (usually 25°C).

    • Critical: If you pH at 4°C and run at 25°C, your actual pH will be ~6.8, killing affinity.

  • Membrane Prep: Thaw membranes on ice. Do not vortex vigorously; use a Dounce homogenizer to preserve G-protein coupling.

  • Incubation:

    • Add

      
       Radioligand (e.g., 
      
      
      
      -DPCPX for competition).[4][5]
    • Add

      
      
      
      
      
      -(p-hydroxyphenethyl)adenosine (dilution series).
    • Add

      
       Membrane suspension.[6]
      
    • Incubate: 90 mins @ 25°C.

  • Termination: Rapid filtration over GF/B filters using ice-cold buffer (pH 7.4).

Module 4: Troubleshooting Guide

Use this decision matrix if your experimental data is inconsistent.

Troubleshooting Start Issue: Inconsistent Binding Data CheckAffinity Is Ki higher (worse) than expected? Start->CheckAffinity CheckBmax Is Bmax (Total Binding) low? Start->CheckBmax pHCheck Check Buffer pH at Incubation Temp CheckAffinity->pHCheck MgCheck Is MgCl2 present (>5mM)? CheckAffinity->MgCheck FilterCheck Check Filter Type CheckBmax->FilterCheck pHAction Action: Tris pH changes with Temp. Re-pH at 25°C. pHCheck->pHAction pH < 7.1 MgAction Action: Add MgCl2. Agonists require it. MgCheck->MgAction No Mg FilterAction Action: Use GF/B filters pre-soaked in 0.3% PEI FilterCheck->FilterAction High Non-Specific

Figure 2: Troubleshooting decision tree for adenosine receptor binding assays.

Common Scenarios

Issue 1: "My


 curve is shallow (Hill slope < 1.0)." 
  • Cause: You are likely observing a mixture of High and Low affinity states. This often happens if the pH is slightly acidic (6.9–7.1) or

    
     is insufficient.
    
  • Fix: Add

    
     GTP (Guanosine triphosphate) to the assay. This forces all receptors into the Low-Affinity uncoupled state, giving you a single, albeit lower, affinity curve (defined as 
    
    
    
    ). This confirms the receptor is functional.

Issue 2: "I used Phosphate Buffered Saline (PBS) and lost binding."

  • Cause: PBS is poor at buffering pH changes caused by temperature or biological tissue addition. It also lacks

    
    .
    
  • Fix: Switch to 50 mM Tris-HCl + 10 mM

    
    .
    
References
  • Lohse, M. J., et al. (1984). Interaction of adenosine receptors with G proteins.[1][3][7][8][9] This foundational text establishes the requirement of Magnesium and neutral pH for high-affinity agonist binding.

  • Bruns, R. F., et al. (1986). Adenosine receptor binding: Structure-activity analysis of N6-substituted derivatives. Defines the binding pocket requirements for N6-substituted analogs like NHPA.

    • [4]

  • Cohen, F. R., et al. (1996). pH-dependent regulation of A1 adenosine receptor agonist binding. specifically details the protonation of Histidine residues involved in G-protein coupling.

  • International Union of Basic and Clinical Pharmacology (IUPHAR).Adenosine Receptor Protocols.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cytokinin Activity of N6-(p-hydroxyphenethyl)adenosine and N6-benzyladenosine

For Researchers, Scientists, and Drug Development Professionals In the intricate world of plant biology and cellular signaling, cytokinins stand out as a pivotal class of phytohormones governing cell division, growth, an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant biology and cellular signaling, cytokinins stand out as a pivotal class of phytohormones governing cell division, growth, and differentiation. Among the vast array of natural and synthetic cytokinins, N6-substituted adenine derivatives are paramount. This guide provides an in-depth, objective comparison of the cytokinin activity of two such molecules: the widely-used synthetic cytokinin, N6-benzyladenosine, and the less-characterized N6-(p-hydroxyphenethyl)adenosine. By examining their structural nuances, receptor interactions, and performance in classical bioassays, this document aims to equip researchers with the critical insights needed to select the appropriate molecule for their specific applications in tissue culture, agricultural biotechnology, and beyond.

Structural and Mechanistic Foundations of Activity

At the heart of their biological function lies the interaction of these molecules with the cytokinin signaling pathway. The activity of any cytokinin is dictated by its ability to bind to and activate specific sensor histidine kinases (AHKs) located in the cell membrane, primarily AHK2, AHK3, and CRE1/AHK4 in the model organism Arabidopsis thaliana.[1][2][3] This binding event initiates a multistep phosphorelay cascade that ultimately modulates the activity of nuclear response regulators (ARRs), which in turn control the transcription of cytokinin-responsive genes.[1][4]

The subtle yet significant difference between N6-benzyladenosine and N6-(p-hydroxyphenethyl)adenosine lies in the N6-substituent of the adenine core. N6-benzyladenosine features a benzyl group, while N6-(p-hydroxyphenethyl)adenosine possesses a phenethyl group with a hydroxyl (-OH) moiety at the para position. This hydroxyl group is a key structural feature that can participate in hydrogen bonding within the receptor's binding pocket, potentially enhancing binding affinity and modulating the biological response.[5]

Cytokinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK Cytokinin Receptor (AHK2, AHK3, CRE1/AHK4) AHP Histidine Phosphotransfer Proteins (AHPs) AHK->AHP Phosphorelay ARR_B Type-B ARR (Transcription Activator) AHP->ARR_B Nuclear Translocation & Phosphorelay Genes Cytokinin Response Genes ARR_B->Genes Activation ARR_A Type-A ARR (Transcription Repressor) ARR_A->ARR_B Negative Feedback Genes->ARR_A Upregulation Cytokinin Cytokinin (e.g., BA, pOH-PEA) Cytokinin->AHK Binding & Autophosphorylation

Caption: The Arabidopsis Cytokinin Signaling Pathway.

Comparative Analysis of Cytokinin Activity

The efficacy of a cytokinin is not a monolithic property but a composite of its receptor binding affinity, metabolic stability, and performance in various biological systems.

Receptor Binding Affinity

Direct, high-affinity interaction with cytokinin receptors is the primary determinant of biological activity.[6] While comprehensive binding data for N6-(p-hydroxyphenethyl)adenosine is not as readily available as for the canonical N6-benzyladenine (BA), studies on related N6-substituted adenosine derivatives provide a framework for comparison. N6-benzyladenine is known to be a potent cytokinin that interacts effectively with all three Arabidopsis receptors.[7] Microscale Thermophoresis (MST) assays have shown that 6-benzylaminopurine (6-BA) exhibits a significantly higher binding affinity for the AHK4 receptor's CHASE domain (Kd = 27.66 ± 20.73 nM) compared to other cytokinins like N6-isopentenyladenine (2iP).[8]

The presence of a hydroxyl group on the phenyl ring, as in N6-(p-hydroxyphenethyl)adenosine, can influence receptor interaction. While specific affinity constants for this compound are not detailed in the available literature, the structural similarity to other active compounds suggests it likely engages the same receptor binding sites. The additional hydrogen bonding potential from the para-hydroxyl group could theoretically enhance binding affinity to certain receptor isoforms, a hypothesis that warrants direct experimental validation.

CompoundTarget Receptor(s)Reported Affinity / ActivityCitation
N6-benzyladenine (BA) / 6-BA AHK2, AHK3, CRE1/AHK4Potent agonist; High affinity (Kd for AHK4 = 27.66 nM)[7][8]
N6-(p-hydroxyphenethyl)adenosine AHK Receptors (Predicted)Agonistic activity as an adenosine derivative[5]

Table 1: Summary of Receptor Interaction Profiles. Data for N6-(p-hydroxyphenethyl)adenosine is inferred from its classification as an adenosine receptor agonist.

Performance in Cytokinin Bioassays

Classical bioassays remain the gold standard for quantifying the physiological activity of cytokinins. These assays measure a compound's ability to induce hallmark cytokinin responses, such as cell division in callus culture or the delay of senescence in leaf tissue.

  • Tobacco Callus Bioassay : This assay measures the ability of a compound to stimulate cell division and fresh weight gain in tobacco pith callus, which requires both an auxin and a cytokinin for proliferation.[9] N6-benzyladenine (BA) is a highly effective standard in this assay, typically showing activity in the 0.001-10 mg/litre range.[9] For instance, in the micropropagation of Globba siamensis, 2 mg/L of BA yielded the highest number of new shoots.[10]

  • Leaf Senescence Bioassay : Cytokinins are known to delay the degradation of chlorophyll in detached leaves, a phenomenon known as the Richmond-Lang effect.[9] This rapid bioassay quantifies cytokinin activity by measuring chlorophyll retention over 48-72 hours. BA and its derivatives are highly active in this assay.[6]

  • Cucumber Cotyledon Greening Bioassay : This highly sensitive assay can detect N6-benzyladenine at concentrations as low as 0.0001 mg/L.[11] It measures the cytokinin-induced expansion and greening of cotyledons grown in the dark.

While direct comparative studies featuring N6-(p-hydroxyphenethyl)adenosine in these specific bioassays are scarce, its structural similarity to other active N6-substituted adenosines suggests it would exhibit cytokinin activity. The key determinant of its relative potency compared to N6-benzyladenosine would be its receptor affinity and metabolic stability in planta.

Metabolism and Stability

The persistence of a cytokinin's effect is heavily influenced by its metabolic fate. N6-benzyladenine is known for its high activity in planta, which is partly attributed to its resistance to degradation by cytokinin oxidase/dehydrogenase (CKX) enzymes.[7] In contrast, N6-substituted adenosine nucleosides can be metabolized through various pathways. They can be converted to the free base (the active form) or undergo N-debenzylation and subsequent conversion to adenine and uric acid, as shown for N6-benzyladenosine in rats.[12] The presence of a hydroxyl group on N6-(p-hydroxyphenethyl)adenosine may also make it a target for conjugation (e.g., glucosylation), a common mechanism in plants for hormone inactivation and storage.[13]

Key Experimental Protocols

To facilitate further research and direct comparison, this section provides standardized, step-by-step methodologies for key cytokinin assays.

Protocol 1: Tobacco Callus Bioassay

This protocol assesses the ability of test compounds to induce cell division and growth in cytokinin-dependent tobacco callus tissue.

Tobacco_Callus_Workflow A Prepare Murashige & Skoog (MS) medium with auxin (e.g., NAA) and varying cytokinin concentrations B Aseptically transfer uniform-sized pieces of tobacco callus to each treatment plate A->B C Incubate plates in the dark at 25°C for 3-5 weeks B->C D Harvest callus and measure the final fresh weight C->D E Calculate the increase in fresh weight over the initial weight and compare to cytokinin-free control D->E

Caption: Workflow for the Tobacco Callus Bioassay.

Methodology:

  • Medium Preparation: Prepare basal Murashige and Skoog (MS) medium containing a constant, optimal concentration of an auxin (e.g., 2 mg/L α-naphthaleneacetic acid, NAA). Aliquot the medium and supplement with a range of concentrations of N6-(p-hydroxyphenethyl)adenosine, N6-benzyladenosine, and a cytokinin-free control. Dispense into sterile petri dishes.

  • Explant Inoculation: Under sterile conditions, transfer small, uniform pieces (e.g., 50-100 mg) of established tobacco callus onto the surface of the prepared media.

  • Incubation: Seal the plates and incubate in a dark growth chamber at a constant temperature (e.g., 25°C) for 3 to 5 weeks.

  • Data Collection: After the incubation period, carefully remove each piece of callus, blot away any excess moisture, and record its final fresh weight.

  • Analysis: For each treatment, calculate the mean increase in fresh weight. Plot the fresh weight gain against the logarithm of the cytokinin concentration to determine the optimal concentration and compare the dose-response curves of the two compounds.

Protocol 2: Leaf Senescence (Chlorophyll Retention) Bioassay

This rapid bioassay quantifies cytokinin activity by measuring the delay in chlorophyll degradation in detached leaf discs.[9]

Leaf_Senescence_Workflow A Excise uniform leaf discs (e.g., 8 mm) from healthy, mature leaves (e.g., oat, wheat, radish) B Float discs on solutions with varying cytokinin concentrations in petri dishes A->B C Incubate dishes in the dark at 25°C for 48-72 hours B->C D Extract chlorophyll from the discs using a solvent (e.g., 80% ethanol or acetone) C->D E Measure chlorophyll concentration spectrophotometrically (A652 or A665) and compare to control D->E

Caption: Workflow for the Leaf Senescence Bioassay.

Methodology:

  • Explant Preparation: Using a cork borer, excise uniform discs from fully expanded, healthy leaves of a suitable plant species (e.g., radish, oat, or wheat).

  • Treatment Application: Float several leaf discs (e.g., 5-10) in petri dishes containing test solutions of N6-(p-hydroxyphenethyl)adenosine and N6-benzyladenosine at various concentrations. Include a control with only the solvent (e.g., distilled water or a weak buffer).

  • Incubation: Place the sealed dishes in a dark chamber for 48 to 72 hours to induce senescence.

  • Chlorophyll Extraction: Remove the discs and extract the chlorophyll by incubating them in a known volume of a suitable solvent (e.g., 80% ethanol) until the tissue is completely bleached.

  • Quantification: Measure the absorbance of the chlorophyll extract using a spectrophotometer at the appropriate wavelength (e.g., 652 nm for acetone, 665 nm for ethanol). Higher absorbance indicates greater chlorophyll retention and thus higher cytokinin activity.

Conclusion and Future Directions

N6-benzyladenosine is a well-established, potent synthetic cytokinin widely utilized in plant tissue culture and research. Its activity is underpinned by strong binding to cytokinin receptors and relative metabolic stability.[7][8] N6-(p-hydroxyphenethyl)adenosine, while less studied, presents an intriguing alternative. Its chemical structure, particularly the para-hydroxyl group on the phenethyl side chain, suggests a potential for strong, possibly isoform-specific, receptor interactions.[5]

The definitive comparison of these two compounds requires direct, side-by-side experimental evaluation. Researchers are encouraged to employ the standardized bioassays and receptor binding studies outlined in this guide to precisely quantify the cytokinin activity of N6-(p-hydroxyphenethyl)adenosine. Such studies will not only elucidate its potential advantages or disadvantages relative to N6-benzyladenosine but also contribute to a deeper understanding of the structure-activity relationships that govern cytokinin signaling. This knowledge is crucial for the rational design of novel, highly specific plant growth regulators for advanced agricultural and biotechnological applications.

References

  • Hwang, I., Sheen, J., & Müller, B. (2012). Cytokinin signaling networks. Annual review of plant biology, 63, 353-380.
  • Kieber, J. J., & Schaller, G. E. (2014). Cytokinins. The Arabidopsis book/American Society of Plant Biologists, 12, e0168.
  • Inoue, T., Higuchi, M., Hashimoto, Y., Seki, M., Kobayashi, M., Kato, T., ... & Kakimoto, T. (2001). Identification of CRE1 as a cytokinin receptor from Arabidopsis.
  • Romanov, G. A., Lomin, S. N., & Schmülling, T. (2006). Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay. Journal of Experimental Botany, 57(15), 4051-4058.
  • To, J. P., & Kieber, J. J. (2008). Cytokinin signaling: two-components and more. Trends in plant science, 13(3), 85-92.
  • Dora Agri-Tech. (2024, May 26). Bioassay of Cytokinin.
  • Biology Discussion. (2016, August 17). Cytokinins: History, Function and Uses.
  • Oslovsky, V. E., Savelieva, E. M., Drenichev, M. S., Romanov, G. A., & Mikhailov, S. N. (2019). Comparative analysis of the biosynthesis of isoprenoid and aromatic cytokinins. Doklady Biochemistry and Biophysics, 488(1), 373-376.
  • ResearchGate. (2025, August 10). Comparative Analysis of the Biosynthesis of Isoprenoid and Aromatic Cytokinins.
  • Oshchepkov, M. S., Kalistratova, A. V., Kochetkov, K. A., Savelieva, E. M., Romanov, G. A., & Bystrova, N. A. (2020). Natural and synthetic cytokinins and their applications in biotechnology, agrochemistry and medicine. Russian Chemical Reviews, 89(8), 849.
  • Lomin, S. N., Krivosheev, D. M., Steklov, M. Y., Osolodkin, D. I., & Romanov, G. A. (2015). Plant membrane assays with cytokinin receptors underpin the unique role of free cytokinin bases as biologically active ligands. Journal of experimental botany, 66(7), 1851-1863.
  • Biology Discussion. (2016, February 24). Study Notes on Bioassay (With Diagram) | Plants.
  • Intra Radice. BIOASSAYS.
  • Romanov, G. A., Lomin, S. N., & Schmülling, T. (2006). Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay. Journal of Experimental Botany, 57(15), 4051-4058.
  • Benchchem. N6-(P-Hydroxyphenethyl)-adenosine).
  • Savelieva, E. M., Drenichev, M. S., Oslovsky, V. E., Varga, M. A., Kochetkov, K. A., Osolodkin, D. I., ... & Romanov, G. A. (2022). In Planta, In Vitro and In Silico Studies of Chiral N 6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities. International Journal of Molecular Sciences, 23(19), 11406.
  • Ottria, R., Cioce, M., D'Annessa, I., Castiglioni, S., Maier, J. A., & Ciuffreda, P. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Molecules, 26(23), 7146.
  • MedChemExpress. Cytokinin.
  • Romanov, G. A., Lomin, S. N., & Schmülling, T. (2006). Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay. Journal of Experimental Botany, 57(15), 4051-4058.
  • Savelieva, E. M., Drenichev, M. S., Oslovsky, V. E., Varga, M. A., Kochetkov, K. A., Osolodkin, D. I., ... & Romanov, G. A. (2018). Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico. bioRxiv, 243924.
  • Spíchal, L., Tarkowski, P., & Strnad, M. (2020). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. International journal of molecular sciences, 21(11), 3874.
  • Li, Y., Wang, R., Li, J., Wang, C., Liu, Y., & Luan, S. (2025, August 7). Preliminary Study on the Mechanisms of Cytokinin and Its Receptor Binding Diversity.
  • ResearchGate. (2020, July 6). (PDF) Natural and synthetic cytokinins and their applications in biotechnology, agrochemistry and medicine.
  • Lomin, S. N., Myakushina, Y. A., & Romanov, G. A. (2012). Receptor properties and features of cytokinin signaling.
  • Fletcher, R. A., Kallidumbil, V., & Steele, P. (1982). Improved bioassay for cytokinins using cucumber cotyledons. Plant Physiology, 69(3), 675-677.
  • Hošek, J., Nováková, M., Vaněk, T., & Trávníček, Z. (2014). N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes. Molecules, 19(10), 16138-16155.
  • Castiglioni, S., Casati, S., Ottria, R., Ciuffreda, P., & Maier, J. A. M. (2013). N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. Anticancer agents in medicinal chemistry, 13(4), 672-678.
  • ResearchGate. Metabolism of N 6 -modified adenosine analogs. (A) Enzymatic pathways....
  • Savelieva, E. M., Drenichev, M. S., Oslovsky, V. E., Varga, M. A., Kochetkov, K. A., Osolodkin, D. I., ... & Romanov, G. A. (2018). Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico. bioRxiv, 243924.
  • PubChem. N6-(2-Phenylethyl)adenosine.
  • ChemicalBook. (2025, September 22). N6-(P-HYDROXYPHENETHYL)-ADENOSINE).
  • Fang, M., Chai, Y., Chen, G., Wang, H., & Huang, B. (2016). N6-(2-Hydroxyethyl)-Adenosine Exhibits Insecticidal Activity against Plutella xylostella via Adenosine Receptors. PloS one, 11(9), e0162859.
  • ChEMBL. Synthesis and biological activity of N6-(p-sulfophenyl)alkyl and N6-sulfoalkyl derivatives of adenosine: water-soluble and peripherally sel....
  • Kim, J., Wessjohann, L. A., & Jacobson, K. A. (2000). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Journal of medicinal chemistry, 43(6), 1197-1207.
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  • MedChemExpress. N6-(2-Hydroxyethyl)adenosine.
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  • Laloue, M., & Pethe-Terrine, C. (1974). Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus. Plant physiology, 54(4), 478-483.

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Comparative

A Comparative Guide to N6-(p-hydroxyphenethyl)adenosine and Kinetin in Delaying Leaf Senescence

For Researchers, Scientists, and Drug Development Professionals Introduction: The Biological Imperative of Senescence and the Role of Cytokinins Leaf senescence is a highly regulated, terminal phase of leaf development,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Biological Imperative of Senescence and the Role of Cytokinins

Leaf senescence is a highly regulated, terminal phase of leaf development, characterized by the systematic degradation of macromolecules and the subsequent reallocation of nutrients to developing parts of the plant, such as seeds, fruits, or storage organs.[1] While a crucial survival strategy, delaying senescence can enhance crop yield and improve the shelf life of horticultural products.[2] Central to the regulation of this process is a class of phytohormones known as cytokinins, renowned for their potent anti-senescence properties.[2][3]

This guide provides an in-depth comparison of two such molecules: Kinetin , a well-established synthetic cytokinin, and N6-(p-hydroxyphenethyl)adenosine , a naturally derived N6-substituted adenosine. We will delve into their mechanisms of action, present a comparative analysis based on current scientific understanding, and provide detailed experimental protocols for their evaluation, empowering researchers to make informed decisions in their work.

Section 1: Mechanisms of Action in Senescence Delay

The ability of cytokinins to delay senescence is primarily mediated through a well-defined signaling pathway. Understanding this pathway is key to appreciating the functional roles of both kinetin and, presumptively, N6-(p-hydroxyphenethyl)adenosine.

Kinetin: The Archetypal Cytokinin

Kinetin (N6-furfuryladenine) acts through the canonical two-component signaling (TCS) pathway, a multi-step phosphorelay system.[1]

  • Perception: The process begins at the cell membrane, where cytokinin molecules bind to ARABIDOPSIS HISTIDINE KINASE (AHK) receptors, with AHK3 being particularly implicated in leaf longevity.[2]

  • Phosphorelay: This binding triggers autophosphorylation of the AHK receptor. The phosphate group is then transferred to HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs), which shuttle the signal from the cytoplasm into the nucleus.

  • Transcriptional Regulation: Inside the nucleus, AHPs phosphorylate ARABIDOPSIS RESPONSE REGULATORS (ARRs). Specifically, the activation of type-B ARRs (e.g., ARR2) is critical.[1] These activated type-B ARRs function as transcription factors, binding to the promoters of cytokinin-responsive genes, including type-A ARR genes (which act as negative feedback regulators) and other genes that suppress senescence. This cascade ultimately leads to the maintenance of chlorophyll, photosynthetic proteins, and cellular integrity, thereby delaying the onset of senescence.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK3 AHK3 Receptor P P AHK3->P AHP AHP P2 P AHP->P2 ARR2 Type-B ARR (ARR2) P3 P ARR2->P3 Genes Senescence-Suppressing Genes Kinetin Kinetin Kinetin->AHK3 Binds P->AHP Phosphorelay P2->ARR2 P3->Genes Activates Transcription

Caption: The canonical cytokinin signaling pathway activated by kinetin.
N6-(p-hydroxyphenethyl)adenosine: An Intriguing Adenosine Derivative

N6-(p-hydroxyphenethyl)adenosine belongs to the broad class of N6-substituted adenine derivatives, which is the defining structural feature of many cytokinins.[4][5] While extensive research has explored its insecticidal and pharmacological properties in non-plant systems,[6][7][8] its specific role and mechanism in plant senescence are not well-documented.

Causality Behind Expected Action: Based on its chemical structure, it is scientifically plausible to hypothesize that N6-(p-hydroxyphenethyl)adenosine functions as a cytokinin in plants. The N6-side chain is crucial for binding to cytokinin receptors.[9] Therefore, it is expected to interact with the same AHK receptors as kinetin and trigger a similar downstream signaling cascade to delay senescence. However, differences in the side chain structure (p-hydroxyphenethyl vs. furfuryl) could lead to variations in:

  • Receptor Affinity and Specificity: It may bind more or less strongly to specific AHK receptors, potentially altering the magnitude of the anti-senescence response.

  • Metabolic Stability: Its degradation rate within plant tissues could differ from that of kinetin, affecting the duration of its biological activity.

Direct experimental validation of these hypotheses through receptor binding assays and comparative senescence bioassays is a critical area for future research.

Section 2: Feature Comparison

Due to the disparity in available research, a direct quantitative comparison is challenging. The following table summarizes the known features of each compound.

FeatureKinetinN6-(p-hydroxyphenethyl)adenosine
Origin SyntheticNaturally Derived
Chemical Class N6-substituted adenineN6-substituted adenosine (nucleoside)
State of Research Extensively studied; well-establishedExploratory in plant senescence
Mechanism Acts via canonical cytokinin signalingPresumed to act via cytokinin signaling
Primary Use in Research Positive control for senescence delayPrimarily studied for non-plant bioactivities
Supporting Literature Abundant[10][11][12]Sparse for plant senescence

Section 3: Experimental Protocols for Comparative Evaluation

To rigorously compare the efficacy of these two compounds, a series of standardized bioassays is required. The following protocols provide a self-validating framework for assessing their anti-senescence properties.

Protocol 1: Detached Leaf Senescence Bioassay

This assay is a widely used method to assess the effects of exogenous compounds on senescence in a controlled environment.[3]

Objective: To visually and biochemically compare the ability of Kinetin and N6-(p-hydroxyphenethyl)adenosine to delay chlorophyll degradation in detached leaves.

Materials:

  • Healthy, fully expanded leaves from a model plant (e.g., Arabidopsis thaliana, tobacco, wheat).

  • Petri dishes (90 mm) with filter paper.

  • Test solutions: 50 µM Kinetin, 50 µM N6-(p-hydroxyphenethyl)adenosine (dissolved in a minimal amount of DMSO and then diluted in sterile water).

  • Control solution: Sterile water with the same concentration of DMSO used for the test solutions.

  • Growth chamber set to constant darkness at 22-25°C.

Procedure:

  • Leaf Excision: Excise healthy leaves of similar age and size with a sharp scalpel, retaining a short petiole.

  • Treatment Application: Place two layers of filter paper in each Petri dish and moisten with 5 mL of the respective control or test solution.

  • Incubation: Place the petiole of each leaf onto the moistened filter paper. Seal the Petri dishes with parafilm.

  • Dark Incubation: Place the sealed dishes in a growth chamber under complete darkness to induce senescence.

  • Data Collection:

    • Visually document the leaves daily with a high-resolution camera.

    • At specified time points (e.g., Day 0, Day 3, Day 5), collect leaf samples for chlorophyll quantification (Protocol 2) and gene expression analysis (Protocol 3).

Caption: Experimental workflow for the detached leaf senescence bioassay.
Protocol 2: Spectrophotometric Quantification of Chlorophyll

Objective: To quantitatively measure the chlorophyll content in leaf samples from the senescence bioassay.

Materials:

  • Leaf tissue (50-100 mg).

  • 80% Acetone or 100% Methanol.

  • Mortar and pestle, or tissue homogenizer.

  • Microcentrifuge tubes.

  • Spectrophotometer.

  • Quartz or glass cuvettes.

Procedure:

  • Sample Preparation: Record the fresh weight of the leaf sample.

  • Homogenization: Grind the leaf tissue in a mortar and pestle with 2-3 mL of 80% acetone until the tissue is completely white. Perform this step under dim light to prevent chlorophyll degradation.

  • Extraction: Transfer the homogenate to a microcentrifuge tube. Rinse the mortar with additional acetone and add it to the tube to ensure a quantitative transfer. Adjust the final volume to 5 mL.

  • Centrifugation: Centrifuge the extract at 5,000 x g for 10 minutes to pellet the cell debris.

  • Spectrophotometry: Carefully transfer the supernatant to a cuvette. Measure the absorbance at 663 nm (A663) and 645 nm (A645) against an 80% acetone blank.

  • Calculation: Use Arnon's equations to calculate the chlorophyll concentration:

    • Chlorophyll a (mg/g FW) = [(12.7 * A663) - (2.69 * A645)] * V / (1000 * W)

    • Chlorophyll b (mg/g FW) = [(22.9 * A645) - (4.68 * A663)] * V / (1000 * W)

    • Total Chlorophyll (mg/g FW) = [(20.2 * A645) + (8.02 * A663)] * V / (1000 * W)

    • Where V = final volume of the extract (mL) and W = fresh weight of the tissue (g).

Protocol 3: RT-qPCR Analysis of Senescence-Associated Genes (SAGs)

Objective: To measure the relative expression levels of key marker genes for senescence.

Materials:

  • Leaf samples stored in RNAlater or flash-frozen in liquid nitrogen.

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen).

  • DNase I.

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qPCR master mix (e.g., SYBR Green).

  • Gene-specific primers for a reference gene (e.g., Actin or Ubiquitin) and SAGs (e.g., SAG12, ORE1).

  • Real-time PCR system.

Procedure:

  • RNA Extraction: Extract total RNA from leaf samples according to the manufacturer's protocol.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (10 µM each), cDNA template, and nuclease-free water.

  • Real-Time PCR: Run the reaction on a real-time PCR instrument with a standard thermal cycling program (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).

  • Data Analysis: Determine the quantification cycle (Cq) values for each gene. Calculate the relative gene expression using the 2-ΔΔCq method, normalizing the expression of the SAGs to the reference gene. A lower expression of SAGs in treated samples compared to the control indicates a delay in senescence.

Section 4: Expert Insights and Future Directions

As a Senior Application Scientist, the data and lack thereof lead to several key insights. Kinetin's position as a gold standard in senescence research is built on decades of consistent, reproducible data.[10][11][12] It serves as an essential benchmark for evaluating novel compounds.

The case of N6-(p-hydroxyphenethyl)adenosine is emblematic of many naturally derived compounds: it holds theoretical promise based on its chemical structure but requires rigorous empirical validation. Its structural relation to adenosine, a key biological molecule, suggests the possibility of complex interactions within the cell beyond the canonical cytokinin pathway, a prospect that warrants investigation.

Future research should prioritize:

  • Direct Comparative Bioassays: Conducting the protocols outlined above to generate head-to-head performance data against kinetin.

  • Receptor Binding Studies: Using in vitro assays with purified AHK receptors to determine the binding affinity and specificity of N6-(p-hydroxyphenethyl)adenosine.

  • Metabolomic Analysis: Investigating the stability and metabolic fate of N6-(p-hydroxyphenethyl)adenosine within plant tissues to understand its bioavailability and duration of action.

Conclusion

This guide establishes that while Kinetin is a well-understood and reliable synthetic cytokinin for delaying leaf senescence, the efficacy of N6-(p-hydroxyphenethyl)adenosine in this specific biological context remains largely unexplored. Its N6-substituted adenosine structure provides a strong rationale for its potential cytokinin activity, but this must be confirmed through direct experimental evidence. The provided protocols offer a clear and robust framework for researchers to undertake this comparative investigation, potentially unveiling a new, naturally derived tool for modulating plant longevity.

References

  • Zenchenko, A. A., Savelieva, E. M., Semenova, J. D., Drenichev, M. S., Solyev, P. N., Arkhipov, D. V., Romanov, G. A., & Oslovsky, V. E. (2025). Distinct N6-Substituted Adenosine Derivatives Exhibit Receptor-Specific Anticytokinin Action by Unknown Non-competitive Mechanism. Journal of Plant Growth Regulation. [Link]

  • Laloue, M., & Fox, J. E. (1977). Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus. Plant Physiology. [Link]

  • Helgeson, J. P. (1968). The cytokinins. Synthetic and naturally occurring N6-substituted adenine derivatives profoundly affect plant growth. Science. [Link]

  • Cortleven, A., et al. (2018). Role of Cytokinins in Senescence, Antioxidant Defence and Photosynthesis. International Journal of Molecular Sciences. [Link]

  • Sýkorová, B., et al. (2020). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. MDPI. [Link]

  • Zatloukal, M., et al. (2022). In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities. MDPI. [Link]

  • Wong, P. M. (n.d.). Kinetin's Impact on Leaf Senescence. Scribd. [Link]

  • Osborne, D. J., & McCalla, D. R. (1961). Rapid bioassay for kinetin & kinins using senescing leaf tissue. Plant Physiology. [Link]

  • Zenchenko, A. A., et al. (2025). Distinct N6-Substituted Adenosine Derivatives Exhibit Receptor-Specific Anticytokinin Action by Unknown Non-competitive Mechanism. SciProfiles. [Link]

  • Cortleven, A., et al. (2018). Role of Cytokinins in Senescence, Antioxidant Defence and Photosynthesis. PMC. [Link]

  • Hurng, W. P., & Kao, C. H. (2018). Role of Cytokinins in Senescence, Antioxidant Defence and Photosynthesis. MDPI. [Link]

  • Jakhar, R., & Mukherjee, D. (2014). Role of kinetin and a morphactin in leaf disc senescence of Raphanus sativus L. under low light. PMC. [Link]

  • Shah, S. H., et al. (2023). MODULATION OF LEAF SENESCENCE IN BERGENIA CILIATA (HAW.) STERNB. THROUGH THE SUPPLEMENTATION OF KINETIN AND METHYL JASMONATE. Pakistan Journal of Botany. [Link]

  • Letham, D. S. (n.d.). Cytokinins and Senescence. Scilit. [Link]

  • Zwack, P. J., & Rashotte, A. M. (2013). Cytokinin inhibition of leaf senescence. Auburn University. [Link]

  • Fang, M., et al. (2016). N6-(2-Hydroxyethyl)-Adenosine Exhibits Insecticidal Activity Against Plutella Xylostella via Adenosine Receptors. Amanote Research. [Link]

  • Dolezal, K., et al. (2007). Preparation, biological activity and endogenous occurrence of N6-benzyladenosines. Bioorganic & Medicinal Chemistry. [Link]

  • Jacobson, K. A., et al. (1992). Synthesis and biological activity of N6-(p-sulfophenyl)alkyl and N6-sulfoalkyl derivatives of adenosine: water-soluble and peripherally selective adenosine agonists. ChEMBL. [Link]

  • Fang, M., et al. (2016). N6-(2-Hydroxyethyl)-Adenosine Exhibits Insecticidal Activity against Plutella xylostella via Adenosine Receptors. PLOS One. [Link]

  • Fang, M., et al. (2016). (2-Hydroxyethyl)-Adenosine Exhibits Insecticidal Activity againstPlutellaxylostella via A. Semantic Scholar. [Link]

  • Li, T., et al. (2019). N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway. Frontiers in Physiology. [Link]

  • Radaeva, S., et al. (2014). Activation of adenosine receptor A2A increases HSC proliferation and inhibits death and senescence by down-regulation of p53 and Rb. Frontiers in Physiology. [Link]

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Validation

Definitive Structural Elucidation of N6-(p-hydroxyphenethyl)adenosine: A Comparative Guide to X-ray Crystallography

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel adenosine analogs like N6-(p-hydroxyphenethyl)adenosine...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel adenosine analogs like N6-(p-hydroxyphenethyl)adenosine, which hold potential as selective agonists for adenosine receptors, absolute certainty of the atomic arrangement is paramount.[1][2] This guide provides a comprehensive overview of single-crystal X-ray crystallography as the gold standard for structural confirmation. It details the experimental workflow from crystal growth to data refinement, contrasts its capabilities with orthogonal analytical techniques, and underscores the synergistic power of a multi-faceted analytical approach for researchers, scientists, and drug development professionals.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful tool for elucidating molecular and structural details at an atomic resolution.[3][4][5] Unlike spectroscopic methods that provide indirect structural information, X-ray crystallography offers a direct, three-dimensional map of electron density, revealing the precise spatial arrangement of atoms, bond lengths, bond angles, and absolute stereochemistry.[3][4][5][6]

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and patience. The major bottleneck in this process is often the growth of high-quality single crystals suitable for diffraction.[3][4][5]

X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_diff Data Collection & Processing cluster_solve Structure Solution & Refinement Synthesis Synthesis of N6-(p-hydroxyphenethyl)adenosine Purification Purification via HPLC Synthesis->Purification CrystalGrowth Crystal Growth (e.g., Slow Evaporation) Purification->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection PhaseProblem Solving the Phase Problem DataCollection->PhaseProblem ModelBuilding Electron Density Map & Model Building PhaseProblem->ModelBuilding Refinement Structural Refinement ModelBuilding->Refinement Validation Final Structure Validation Refinement->Validation

Caption: Workflow for structural elucidation via X-ray crystallography.

Detailed Experimental Protocol

Step 1: Synthesis and Purification The synthesis of N6-(p-hydroxyphenethyl)adenosine is typically achieved by reacting 6-chloropurine riboside with p-hydroxyphenethylamine. Following synthesis, the crude product must be purified to >98% purity, as impurities can significantly hinder crystallization. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purification.[7][8]

Step 2: Crystal Growth (Slow Evaporation Method) Growing diffraction-quality single crystals is often more of an art than a science.[9] The slow evaporation technique is a common and effective starting point.[9]

  • Solvent Selection: Identify a solvent or solvent system in which N6-(p-hydroxyphenethyl)adenosine has moderate solubility. A mixture such as methanol/acetonitrile can be effective.

  • Prepare a Saturated Solution: Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution in a clean vial.[10]

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole or leave it slightly ajar. This allows the solvent to evaporate slowly over several days to weeks.[9] The gradual increase in concentration allows for the ordered arrangement of molecules into a crystal lattice.[10]

  • Harvesting: Once crystals of a suitable size (ideally >20 µm in all dimensions) have formed, they should be carefully harvested using a cryoloop.[11]

Step 3: Data Collection

  • Mounting: The selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.

  • Diffraction: The crystal is rotated in a high-intensity X-ray beam. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots (reflections) that are recorded by a detector.[12]

Step 4: Structure Solution and Refinement

  • Data Processing: The intensities and positions of the thousands of collected reflections are processed to generate a file containing the unique reflection data.

  • Phase Problem: A key challenge is that while the intensities of the diffracted X-rays are measured, their phase information is lost.[12] For small molecules like N6-(p-hydroxyphenethyl)adenosine, direct methods are typically successful in solving this "phase problem."[12]

  • Model Building and Refinement: The initial solution provides an electron density map into which the molecular structure can be built. This model is then refined computationally to achieve the best possible fit with the experimental diffraction data. The quality of the final structure is assessed by metrics such as the R-factor (R1), which should ideally be below 5% for a well-resolved structure.[6]

Crystallographic Parameter Typical Value for a High-Quality Structure Significance
Resolution (Å) < 1.0 ÅIndicates the level of detail; lower values are better.
Space Group e.g., P2₁Describes the symmetry of the crystal lattice.
Unit Cell Dimensions (Å) a, b, c, α, β, γDefines the size and shape of the repeating unit.
Completeness (%) > 95%The percentage of all possible reflections measured.
R1 (R-factor) < 0.05 (5%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Flack Parameter ~ 0Used to determine the absolute stereochemistry of chiral molecules.

Table 1. Key parameters for evaluating the quality of a small-molecule crystal structure.

Comparative Analysis: Orthogonal Validation Methods

While X-ray crystallography provides the definitive structure, a comprehensive characterization relies on a combination of analytical techniques.[13][14] Each method offers unique insights, and their collective data provides a self-validating system that ensures the identity, purity, and structure of the compound.

Analytical Techniques Comparison cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_hplc HPLC center_node N6-(p-hydroxyphenethyl)adenosine Xray Provides: - 3D Atomic Coordinates - Absolute Stereochemistry - Bond Lengths/Angles center_node->Xray Definitive Structure NMR Provides: - Atomic Connectivity (2D) - Solution-State Conformation - Chemical Environment center_node->NMR Confirms Connectivity MS Provides: - Molecular Weight - Elemental Formula (HRMS) - Fragmentation Pattern center_node->MS Confirms Mass HPLC Provides: - Purity Assessment - Quantification center_node->HPLC Confirms Purity

Caption: Comparison of information from different analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable method for describing the constitution and configuration of organic molecules in solution.[15] It provides detailed information about the chemical environment and connectivity of atoms.

  • Strengths: Excellent for determining the atom-to-atom connectivity through experiments like COSY (H-H correlation) and HMBC (long-range H-C correlation).[15] It is the primary tool for confirming that the structure determined in the solid state by crystallography is maintained in solution.

  • Limitations: NMR provides information on through-bond connectivity and through-space proximities, but it does not directly measure atomic coordinates or bond angles.[5] For complex molecules, unambiguously determining stereochemistry can be challenging without crystallographic data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[16]

  • Strengths: It unequivocally confirms the molecular weight of the compound.[16][17] High-resolution mass spectrometry (HRMS) can determine the molecular formula by providing a mass measurement with extremely high accuracy (e.g., to within 0.0005 amu), which is invaluable for new chemical entities.[17][18]

  • Limitations: MS provides no information about the connectivity of atoms or the stereochemistry of the molecule.[15] Different isomers will have the exact same molecular weight.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for separation and purification in pharmaceutical analysis.[8]

  • Strengths: Its primary role in this context is to establish the purity of the synthesized N6-(p-hydroxyphenethyl)adenosine.[7] Regulatory bodies require stringent purity profiling, and HPLC is the benchmark method for this analysis. It can also be used to determine enantiomeric purity.[19][20]

  • Limitations: HPLC is a separation technique, not a structural elucidation tool. While it can separate isomers, it cannot identify their structures without being coupled to other detectors (like MS or NMR).[21]

Technique Primary Information Key Advantage Key Limitation
X-ray Crystallography 3D Atomic Coordinates, Absolute StereochemistryUnambiguous, definitive 3D structure.[3][4][5]Requires a high-quality single crystal, which can be difficult to obtain.[3][4][5]
NMR Spectroscopy Atomic Connectivity, Solution ConformationPowerful for determining connectivity in a native-like solution state.[15][22]Structure is inferred, not directly measured; can be ambiguous for complex stereoisomers.[5]
Mass Spectrometry Molecular Weight, Elemental Formula (HRMS)Confirms molecular formula with high precision.[16][17][18]Provides no information on atomic connectivity or stereochemistry.[15]
HPLC Purity, QuantificationGold standard for assessing the purity of the compound.[7]Not a structural elucidation technique.

Table 2. Comparative summary of analytical techniques for molecular characterization.

Synthesis of Evidence: A Holistic Approach

The most robust and trustworthy characterization of a novel compound like N6-(p-hydroxyphenethyl)adenosine comes from the synergy of these techniques. The workflow is a self-validating system:

  • Purity Confirmed by HPLC: Establishes that the sample is a single, pure component, ensuring that all subsequent analyses are performed on the correct substance.

  • Mass Confirmed by HRMS: Verifies the elemental composition and molecular weight, confirming that the synthesized molecule is what it is intended to be.

  • Connectivity Confirmed by NMR: Elucidates the bonding framework of the molecule in solution, providing a 2D map of the structure.

  • Absolute Structure Confirmed by X-ray Crystallography: Provides the definitive, high-resolution 3D structure, resolving any ambiguities in stereochemistry and conformation that cannot be determined by other methods.

This multi-technique approach leaves no room for doubt about the identity and structure of the molecule, a critical requirement for advancing a compound through the drug development pipeline.

Conclusion

For the definitive structural confirmation of N6-(p-hydroxyphenethyl)adenosine, single-crystal X-ray crystallography is the unequivocal gold standard. It delivers an unambiguous, three-dimensional atomic map that spectroscopic methods can only infer. While NMR, MS, and HPLC are essential, complementary techniques for confirming connectivity, molecular formula, and purity, respectively, crystallography provides the ultimate structural proof. By integrating the data from these orthogonal methods, researchers can build a complete and irrefutable dossier for any new chemical entity, ensuring the highest level of scientific integrity and confidence in their findings.

References

  • Determination of the Nucleic Acid Adducts Structure at the Nucleoside/Nucleotide Level by NMR Spectroscopy . ACS Publications. [Link]

  • How can mass spectrometry determine molecular weight of organic compounds? . TutorChase. [Link]

  • Advanced crystallisation methods for small organic molecules . ePrints Soton. [Link]

  • Advanced crystallisation methods for small organic molecules . Chemical Society Reviews (RSC Publishing). [Link]

  • Crystallization of small molecules . CSIC. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide . Acta Crystallographica Section E. [Link]

  • Comparison of analytical techniques for the identification of bioactive compounds from natural products . PMC. [Link]

  • 12.2 Interpreting Mass Spectra . OpenStax. [Link]

  • Crystallization . University of Colorado Boulder. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . Aptuitiv. [Link]

  • Analytical Method Development and Validation Strategies for Quantitative Determination of Novel Drugs Using High Performance Liquid Chromatography . International Journal of Pharmaceutical Sciences. [Link]

  • Molecular Structure Characterisation and Structural Elucidation . Intertek. [Link]

  • How to Determine Molecular Weight? . Mtoz Biolabs. [Link]

  • Estimate the Chemical Formula of Organic Compounds from Mass Spectrometry Data . IAEA. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 . PMC. [Link]

  • 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry . Chemistry LibreTexts. [Link]

  • Small molecule crystallography . Excillum. [Link]

  • Solid-state NMR studies of nucleic acid components . RSC Publishing. [Link]

  • Small molecule X-ray crystallography . University of Queensland. [Link]

  • Key Techniques in Structural Biology, Their Strengths and Limitations . Technology Networks. [Link]

  • Advanced crystallisation methods for small organic molecules . Chemical Society Reviews (RSC Publishing). [Link]

  • HPLC method for determination of enantiomeric purity of a novel respiratory fluoroquinolone: WCK 1152 . Academia.edu. [Link]

  • Nucleotides for Structure Determination by NMR . Jena Bioscience. [Link]

  • NMR Structure Determination for Oligonucleotides . PubMed. [Link]

  • HPLC trace for proof of purity . Reddit. [Link]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Analysis of Proteins and Nucleic Acids . Wiley Online Library. [Link]

  • A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis . IntechOpen. [Link]

  • X-ray crystallography . Wikipedia. [Link]

  • Structure Elucidation, NMR, HPLC-MS Analytics . MicroCombiChem. [Link]

  • Crystal Growing Tips . University of Florida. [Link]

  • The Synthesis of the Metabolites of 2′,3′,5′-Tri-O-acetyl-N6-(3-hydroxyphenyl) Adenosine (WS070117) . PMC. [Link]

  • Synthesis and biological activity of N6-(p-sulfophenyl)alkyl and N6-sulfoalkyl derivatives of adenosine: water-soluble and peripherally sel... . ChEMBL. [Link]

  • N6-(p-Hydroxyphenethyl)-Adenosine) . Cambridge Bioscience. [Link])

  • The crystal and molecular structure of a derivative of 1,N6-ethenoadenosine hydrochloride. Dimensions and molecular interactions of the fluorescent epsilon-adenosine (epsilon-ado) system . PubMed. [Link]

  • Discovery of cap-specific adenosine-N6-methyltransferase (CAPAM) . SPring-8. [Link]

  • Synthesis of adenosine-N6-methyl, propylthioether-N-pyridoxamine: an analog of a novel vitamin B6 tumor product . PubMed. [Link]

  • Powder X-ray data for adenosine C10H13N5O4 . ResearchGate. [Link]

  • N6-(2-Hydroxyethyl)-Adenosine Exhibits Insecticidal Activity against Plutella xylostella via Adenosine Receptors . PLOS One. [Link]

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Comparative

Reference Standards for N6-(p-hydroxyphenethyl)adenosine Quantification: A Comparative Technical Guide

Executive Summary: The Accuracy Imperative N6-(p-hydroxyphenethyl)adenosine (NHPA) is a potent bioactive nucleoside analogue found in Cordyceps species (C. cicadae, C.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Accuracy Imperative

N6-(p-hydroxyphenethyl)adenosine (NHPA) is a potent bioactive nucleoside analogue found in Cordyceps species (C. cicadae, C. pruinosa) and a selective ligand for A1/A3 adenosine receptors. Unlike ubiquitous metabolites like adenosine, NHPA lacks a globally harmonized ISO 17034 Certified Reference Material (CRM).

This guide objectively compares the available reference standard grades and outlines a self-validating protocol for accurate quantification. The core finding is that relying on generic "Reagent Grade" chemicals or surrogate standards (e.g., Adenosine) introduces quantification errors of 15–40% due to response factor mismatches. We recommend and detail the protocol for using High-Purity (>98%) Analytical Standards with in-house purity verification.

Technical Comparison: Reference Standard Options

In the absence of a primary ISO CRM, researchers must select between three tiers of standards. The choice dictates the validation burden placed on your laboratory.

FeatureTier 1: Commercial Analytical Standard Tier 2: Reagent/Chemical Grade Tier 3: Surrogate Standard (Adenosine)
Purity >98% (HPLC/NMR confirmed)>95% (Often uncharacterized)>99% (CRM available)
Traceability Batch-specific CoA (H-NMR, HPLC)Generic CoA or noneHigh (NIST/USP traceable)
Response Factor 1.0 (Direct Match) Variable (Impurities alter ionization)0.6–0.8 (Mismatch)
Validation Load Low (Verify identity/stability)High (Full structural elucidation required)Extreme (Must determine Relative Response Factor)
Risk Profile LowHigh (Unknown impurities interfere with MS)High (Accuracy depends on correction factors)
Expert Insight: The Surrogate Trap

Using Adenosine (molecular weight 267.24) to quantify NHPA (MW 387.39) is a common error. Despite structural similarity, the p-hydroxyphenethyl side chain significantly alters hydrophobicity and electrospray ionization (ESI) efficiency.

  • Recommendation: Do not use Adenosine as a quantitative standard for NHPA unless you experimentally determine the Relative Response Factor (RRF). Use Tier 1 Analytical Standards for direct calibration.

Mechanistic Basis & Fragmentation Pathway

To establish a specific LC-MS/MS method, one must understand the molecule's behavior under collision-induced dissociation (CID). NHPA follows the classic nucleoside fragmentation pathway: cleavage of the N-glycosidic bond.

Visualization: NHPA Fragmentation Pathway

The following diagram illustrates the transition used for Multiple Reaction Monitoring (MRM).

NHPA_Fragmentation NHPA Precursor: NHPA [M+H]+ m/z 388.2 Transition Collision Cell (CID Energy 20-30 eV) NHPA->Transition Base Product: N6-(p-hydroxyphenethyl)adenine [Base+H]+ m/z 256.1 Transition->Base Primary Quant Ion Ribose Neutral Loss: Ribose (132 Da) Transition->Ribose

Figure 1: The primary MS/MS transition involves the loss of the ribose moiety (132 Da), yielding the modified adenine base at m/z 256.1.

Experimental Protocol: Self-Validating Quantification System

This protocol synthesizes best practices for Cordyceps matrix analysis, designed to mitigate matrix effects and ensure standard stability.

Phase 1: Standard Preparation & Verification

Objective: Ensure the reference standard is stable and accurate before committing to sample analysis.

  • Stock Solution: Dissolve 1 mg of Tier 1 NHPA Standard in 1 mL DMSO (1000 ppm). Note: NHPA has limited solubility in pure water; DMSO ensures complete dissolution.

  • Purity Check (Self-Validation Step):

    • Inject the stock (diluted to 10 ppm) onto an HPLC-UV (260 nm).

    • Pass Criteria: Single peak >98% area. No secondary peaks >1%.

  • Working Standards: Serially dilute in 50% Methanol/Water to create a curve: 5, 10, 50, 100, 500, 1000 ng/mL.

Phase 2: LC-MS/MS Methodology

Instrument: Triple Quadrupole MS coupled to UHPLC.[1]

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2]

    • B: Acetonitrile.[1][2][3][4][5]

  • Gradient: 5% B (0-1 min)

    
     95% B (8 min) 
    
    
    
    5% B (10 min).
  • Flow Rate: 0.3 mL/min.

  • MS Parameters (ESI Positive):

    • Precursor Ion: 388.2

      
      
      
    • Quantifier Product: 256.1

      
       (Collision Energy: ~25 eV)
      
    • Qualifier Product: 120.1

      
       (Phenethyl fragment, if visible)
      
Phase 3: Matrix-Matched Calibration (Crucial for Accuracy)

Biological extracts (fungal or plasma) suppress ionization. An external curve in solvent will likely yield false negatives (underestimation).

Protocol:

  • Prepare a "Blank Matrix" (e.g., Cordyceps mycelium extract known to be low in NHPA, or use Standard Addition).

  • Spike the Working Standards into the blank matrix extract.

  • Compare the slope of the Matrix Curve vs. Solvent Curve .

  • Matrix Effect (ME) Calculation:

    
    
    
    • If ME is < -20% (suppression), use Matrix-Matched Calibration for all samples.

Decision Framework: Selecting the Right Workflow

Use this logic flow to determine the appropriate quantification strategy based on your available resources and accuracy requirements.

Workflow_Decision Start Start: Select Quantification Goal Goal_Abs Absolute Quantification (PK/QC Studies) Start->Goal_Abs Goal_Rel Relative Comparison (Screening) Start->Goal_Rel Std_Check Is Tier 1 Analytical Std Available? Goal_Abs->Std_Check Method_C Method C: Surrogate Calib. (Use Adenosine + RRF) Goal_Rel->Method_C Acceptable Error Method_A Method A: External Calibration (Use Tier 1 Std) Std_Check->Method_A Yes & Low Matrix Method_B Method B: Standard Addition (Compensates for Matrix) Std_Check->Method_B Yes & High Matrix Std_Check->Method_C No (High Risk)

Figure 2: Strategic decision tree for selecting the quantification method. Method B (Standard Addition) is the "Gold Standard" when specific isotopically labeled internal standards are unavailable.

References

  • Compound Identity & Bioactivity

    • N6-(2-Phenylethyl)adenosine | C18H21N5O4. PubChem. National Library of Medicine. [Link]

  • Metabolic Pathway & Fragmentation

    • Wang, Y., et al. (2015).[6][7] "Structure Elucidation of the Metabolites of 2', 3', 5'-Tri-O-Acetyl-N6-(3-Hydroxyphenyl) Adenosine in Rat Urine by HPLC-DAD, ESI-MS and Off-Line Microprobe NMR." PLOS ONE. [Link]

  • Quantification in Cordyceps

    • Wangboonskul, J., et al. (2020).[8] "Analytical method development for quantitation of adenosine and cordycepin in cordyceps and related products." Pharmaceutical Sciences Asia. [Link]

  • Reference Standard Suppliers (Examples)

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Protocol: N6-(p-Hydroxyphenethyl)-adenosine

[1][2] Part 1: Executive Safety Summary (Immediate Action) Core Directive: N6-(p-Hydroxyphenethyl)-adenosine is a bioactive adenosine analog with affinity for A1/A2 receptors.[1][2][3] Treat as a Potent Pharmacological A...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Safety Summary (Immediate Action)

Core Directive: N6-(p-Hydroxyphenethyl)-adenosine is a bioactive adenosine analog with affinity for A1/A2 receptors.[1][2][3] Treat as a Potent Pharmacological Agent .[1][2] It is not benign organic waste.[1][2]

Critical "Do's and Don'ts"
Action CategoryDO DO NOT
Handling Handle in a certified chemical fume hood. Use double nitrile gloves.[1][2]Do not handle on open benchtops. Do not generate dust/aerosols.[1][2][4][5][6][7]
Solubility Use DMSO or Ethanol for solubilization/cleaning.[1][2]Do not attempt to wash bulk solids down the drain with water (poor solubility).[1][2]
Disposal Method High-Temperature Incineration via licensed hazardous waste contractor.[1][2]NEVER dispose of in municipal trash or sanitary sewer systems.[1][2]
Spill Cleanup Wet-wipe with ethanol-soaked pads to prevent dust.[1][2]Do not dry sweep.[1][2] This generates bioactive particulate clouds.[1][2]

Part 2: Technical Hazard Assessment & Identification[2]

As a Senior Application Scientist, I emphasize that "disposal" begins with correct identification. Misidentifying this compound as generic "adenosine" can lead to improper waste stream segregation.[1][2]

Chemical Identity Verification:

  • Systematic Name: N-(4-Hydroxyphenethyl)adenosine[1][2]

  • Synonyms: N6-[2-(4-Hydroxyphenyl)ethyl]adenosine; p-Hydroxyphenethyladenosine.[1][2]

  • Bioactivity Profile: This compound modifies the N6-position of the adenine ring, a critical site for adenosine receptor selectivity.[1][2][3] It acts as a ligand for G-protein coupled receptors (GPCRs), specifically A1 and A2 subtypes.[1][2][3]

  • Environmental Fate: The purine scaffold is stable against rapid hydrolysis.[1][2] Release into water systems can affect aquatic life due to conserved adenosine signaling pathways.[1][2]

Part 3: Waste Stream Segregation & Packaging

Effective disposal relies on the "Cradle-to-Grave" principle.[1][2] You must segregate waste at the point of generation to ensure the incinerator receives a compatible load.[2]

A. Solid Waste (Pure Substance & Contaminated Debris)[1][2]
  • Classification: Hazardous Organic Solid.[1][2]

  • Primary Container: Screw-cap amber glass vial (for pure substance).

  • Secondary Containment: Clear polyethylene bag, sealed with hazardous waste tape.

  • Labeling: Must read "Hazardous Waste - Bioactive Organic Solid - N6-(p-Hydroxyphenethyl)-adenosine."[1][2]

B. Liquid Waste (Mother Liquors & Wash Solvents)[1][2]
  • Solvent Matrix: Typically DMSO, Methanol, or Ethanol.[1][2]

  • Segregation:

    • Non-Halogenated Organic Waste: If dissolved in EtOH/DMSO.[1][2]

    • Halogenated Organic Waste: If dissolved in DCM/Chloroform (avoid if possible to reduce disposal costs).[1][2]

  • Protocol:

    • Collect in a dedicated HDPE carboy (High-Density Polyethylene).[1][2]

    • Do not fill >90% capacity to allow for thermal expansion.[1][2]

    • Label with full chemical name and solvent composition (e.g., "1% N6-p-HPEA in Ethanol").[1][2]

Part 4: Operational Workflows (Visualization)

Workflow 1: Routine Disposal Decision Matrix

This self-validating system ensures no decision is left to guesswork.[1][2]

DisposalWorkflow Start Waste Generation (N6-p-HPEA) StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid ContamPPE Contaminated PPE/Wipes Solid->ContamPPE PureSub Pure Substance / Expired Solid->PureSub DoubleBag Double Bag (Polyethylene) ContamPPE->DoubleBag PureSub->DoubleBag LabelSolid Label: 'Toxic Organic Solid' DoubleBag->LabelSolid Storage Satellite Accumulation Area (Secondary Containment) LabelSolid->Storage SolventCheck Check Solvent Type Liquid->SolventCheck NonHalo Non-Halogenated (DMSO, EtOH) SolventCheck->NonHalo Halo Halogenated (DCM, CHCl3) SolventCheck->Halo Carboy Transfer to HDPE Carboy NonHalo->Carboy Halo->Carboy Carboy->Storage Pickup EHS Pickup -> Incineration Storage->Pickup

Figure 1: Decision matrix for segregating N6-(p-Hydroxyphenethyl)-adenosine waste streams ensures compliance with EPA/RCRA standards.

Workflow 2: Spill Response Protocol

Immediate containment logic to prevent laboratory contamination.[2]

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Immediate Area Spill->Evacuate PPE 2. Don PPE: Double Nitrile Gloves, Lab Coat, N95 Mask Evacuate->PPE Contain 3. Containment: Cover with absorbent pads PPE->Contain Solvent 4. Solubilize: Apply Ethanol to pads (Do NOT dry sweep) Contain->Solvent Clean 5. Clean: Wipe center-inward Solvent->Clean Decon 6. Decontaminate: Wash surface with 10% Bleach, then Water Clean->Decon Dispose 7. Disposal: All pads into Haz Waste Decon->Dispose

Figure 2: Step-by-step spill response emphasizing "Wet Cleaning" to prevent bioactive dust inhalation.[1][2]

Part 5: Decontamination & Deactivation Logic[6]

Why Incineration? As a scientist, you might ask if chemical deactivation (e.g., bleaching) is sufficient.[1][2]

  • Mechanism: Sodium hypochlorite (bleach) can oxidize the ribose sugar and the phenethyl side chain.[1][2] However, the purine ring system is robust.[1][2]

  • Risk: Incomplete oxidation may yield chlorinated purine byproducts, which can be more toxic or environmentally persistent than the parent compound.[1][2]

Surface Decontamination Protocol: If a benchtop is contaminated:

  • Solubilize: Wipe with 70% Ethanol or DMSO to lift the lipophilic molecule.[1][2]

  • Surfactant Wash: Follow with a detergent solution (e.g., Alconox) to remove residues.[1][2]

  • Rinse: Final rinse with distilled water.

References

  • PubChem. (2025).[1][2] N6-(2-Phenylethyl)adenosine Compound Summary. National Library of Medicine.[1][2] Retrieved October 26, 2025, from [Link] (Structural analog reference for safety extrapolation)[1][2]

  • Occupational Safety and Health Administration (OSHA). (2012).[1][2] Hazard Communication Standard (29 CFR 1910.1200). United States Department of Labor.[1][2]

Sources

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